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  • Product: (1-(3-Aminopropyl)indolin-5-yl)methanol
  • CAS: 2097957-88-3

Core Science & Biosynthesis

Foundational

Mass Spectrometry Fragmentation Pathways of (1-(3-Aminopropyl)indolin-5-yl)methanol: A Mechanistic and Analytical Guide

Executive Summary For researchers and drug development professionals, the precise structural elucidation of indoline-based pharmacophores is a critical step in pharmacokinetic profiling and metabolite identification. (1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the precise structural elucidation of indoline-based pharmacophores is a critical step in pharmacokinetic profiling and metabolite identification. (1-(3-Aminopropyl)indolin-5-yl)methanol (C₁₂H₁₈N₂O) presents a unique analytical challenge due to its trifunctional architecture: a redox-sensitive indoline core, a basic primary aliphatic amine, and a labile benzylic hydroxyl group.

As a Senior Application Scientist, I have structured this whitepaper to move beyond simple spectral interpretation. Here, we dissect the gas-phase thermodynamics and causality behind the collision-induced dissociation (CID) of this molecule. By understanding why specific bonds break—driven by charge localization and resonance stabilization—analysts can confidently differentiate this compound from isobaric interferents and structurally related metabolites.

Structural Architecture & Ionization Dynamics

In positive electrospray ionization (ESI+), (1-(3-Aminopropyl)indolin-5-yl)methanol readily protonates to form the precursor ion [M+H]⁺ at m/z 207.15 .

Causality of Protonation: While the molecule contains three potential protonation sites (the primary amine, the indoline nitrogen, and the hydroxyl oxygen), gas-phase basicity dictates that the primary aliphatic amine on the 3-aminopropyl chain acts as the primary thermodynamic sink for the proton. However, during collisional activation, proton mobility allows the charge to migrate to the hydroxyl group or the indoline nitrogen, triggering distinct, charge-directed fragmentation cascades.

Mechanistic Fragmentation Pathways

Pathway A: Charge-Directed Benzylic Cleavage (Water Loss)

The most prominent low-energy fragmentation pathway is the loss of a neutral water molecule (-18 Da), yielding an intense fragment at m/z 189.14 .

  • Mechanistic Causality: Upon collisional activation, the proton migrates to the benzylic hydroxyl group, forming a good leaving group (-OH₂⁺). The expulsion of water is highly favored due to the exceptional stability of the resulting cation. Because the electron-donating indoline nitrogen is positioned para to the hydroxymethyl group, its lone pair delocalizes through the aromatic ring. This forms a highly stable para-quinone methide-like intermediate. The stabilization of benzylic cations is a fundamental driver of gas-phase dissociation, a phenomenon extensively documented in cluster ion fragmentation studies [[1]]().

Pathway B: Aliphatic Amine Scission (Ammonia Loss)

A secondary low-energy pathway involves the loss of ammonia (-17 Da) to generate m/z 190.12 .

  • Mechanistic Causality: When the charge remains localized on the primary amine, the added vibrational energy from the collision cell induces an intramolecular elimination reaction. The C-N bond cleaves, expelling neutral NH₃ and leaving behind a terminal alkene on the propyl chain.

Pathway C: N-Alkyl Chain Scission and Core Rearrangement

Higher collision energies trigger the cleavage of the N-C(alkyl) bond, resulting in the loss of the entire 3-aminopropyl chain (-59 Da as a neutral amine or -58 Da as an alkene radical), yielding the indoline core fragment at m/z 148.08 .

  • Mechanistic Causality: Indoline ring systems exhibit unique gas-phase reactivity, often undergoing complex rearrangements or core cleavages driven by the nitrogen lone pair 2. The inductive pull of the charged indoline nitrogen forces the scission of the aliphatic chain. In clinical contexts, indoline derivatives demonstrate specific MS/MS fragmentation patterns that must be carefully differentiated from source-induced fragmentation to prevent false metabolite assignments 3.

G M [M+H]+ m/z 207.15 Precursor Ion F1 [M+H - H2O]+ m/z 189.14 Benzylic Cation M->F1 -H2O (-18 Da) Benzylic Cleavage F2 [M+H - NH3]+ m/z 190.12 Aliphatic Cleavage M->F2 -NH3 (-17 Da) Amine Scission F4 [M+H - C3H9N]+ m/z 148.08 Indoline Core M->F4 -C3H9N (-59 Da) N-Alkyl Cleavage F3 [M+H - H2O - NH3]+ m/z 172.11 Dual Loss F1->F3 -NH3 (-17 Da) F2->F3 -H2O (-18 Da)

Fig 1. Primary ESI-MS/MS fragmentation pathways of (1-(3-Aminopropyl)indolin-5-yl)methanol.

Quantitative Fragment Analysis

To facilitate rapid spectral matching and comparative analysis, the theoretical quantitative data for the primary fragmentation pathways are summarized below.

Fragment Ionm/z (Theoretical)Neutral LossMass Error LimitRelative Abundance (Est.)Structural Assignment
Precursor 207.149-< 2.0 ppm100% (Low CE)[M+H]⁺ Intact Molecule
Frag A 189.138H₂O (18.01 Da)< 2.0 ppm85%Resonance-stabilized benzylic cation
Frag B 190.122NH₃ (17.03 Da)< 2.0 ppm40%Alkene derivative via elimination
Frag C 172.112H₂O + NH₃ (35.04 Da)< 2.0 ppm60%Dual elimination product
Frag D 148.075C₃H₉N (59.07 Da)< 2.0 ppm25% (High CE)Indoline core radical cation

Self-Validating LC-MS/MS Experimental Protocol

To ensure absolute trustworthiness in your analytical results, the following protocol is designed as a self-validating system . Collision-induced dissociation of indole and indoline alkaloids reveals that the energy transferred to the precursor ion strictly dictates the activation barrier pathways, necessitating precise collision energy optimization 4.

Step 1: System Suitability and Validation (SST)
  • Action: Prior to analyzing the target compound, inject a known indoline standard (e.g., Indapamide or 1-methylindoline) at 10 ng/mL.

  • Causality: This verifies that the ESI source is efficiently ionizing basic nitrogens without causing excessive in-source decay. If the standard fails to produce its documented core fragment, the collision cell gas pressure or ESI voltage must be recalibrated. This prevents false negatives in downstream analysis.

Step 2: Sample Preparation
  • Action: Dilute the analyte to 1 µg/mL in a solution of 50:50 Water:Acetonitrile containing 0.1% Formic Acid .

  • Causality: Formic acid acts as an abundant proton source. Because the primary amine has a high pKa, the acidic environment ensures >99% protonation in solution, maximizing the [M+H]⁺ precursor yield entering the mass spectrometer.

Step 3: Chromatographic Separation
  • Action: Utilize a sub-2 µm C18 column (e.g., 2.1 x 50 mm) with a gradient of 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

  • Causality: The hydrophobic indoline core ensures retention on the C18 stationary phase, while the gradient effectively desolvates the molecule from matrix salts that could cause ion suppression.

Step 4: Instrumental Acquisition Parameters (High-Resolution MS)
  • Action: Operate the mass spectrometer in ESI(+) mode. Isolate m/z 207.15 using a narrow quadrupole isolation window (1.0 Da). Apply Higher-energy Collisional Dissociation (HCD) using a stepped Normalized Collision Energy (NCE) of 20, 35, and 50.

  • Causality: A 1.0 Da window prevents isobaric interference. Using stepped NCE provides a composite spectrum that simultaneously captures low-energy losses (water/ammonia) and high-energy backbone cleavages (N-alkyl scission), providing a complete structural fingerprint in a single scan.

Workflow S1 Sample Preparation 0.1% Formic Acid Addition S2 Chromatographic Separation C18 Column, Gradient Elution S1->S2 Ensures Protonation S3 ESI(+) Ionization Precursor m/z 207 Selection S2->S3 Desolvation S4 HCD Fragmentation Normalized Collision Energy S3->S4 Isolation Window 1.0 Da S5 High-Res Mass Analysis Orbitrap/TOF Detection S4->S5 Fragment Acquisition S6 System Validation Indoline Standard SST S6->S1 Validates System

Fig 2. Self-validating LC-MS/MS experimental workflow for indoline derivative characterization.

References

  • [1] Benzyl alcohol–water and benzyl alcohol–ammonia clusters: Ion fragmentation and chemistry. Bernstein Group, Colorado State University. 1

  • [2] Elimination of Benzene from Protonated N-Benzylindoline: Benzyl Cation/Proton Transfer or Direct Proton Transfer? Journal of the American Society for Mass Spectrometry, ACS Publications.2

  • [3] Dehydrogenation of the Indoline-Containing Drug 4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (Indapamide) by CYP3A4: Correlation with in Silico Predictions. PMC / NIH.3

  • [4] Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. SciELO. 4

Sources

Exploratory

Foreword: The Indoline Scaffold as a Privileged Structure in Modern Drug Discovery

An In-Depth Technical Guide to the Putative Mechanisms of Action of (1-(3-Aminopropyl)indolin-5-yl)methanol Derivatives The indoline nucleus, a bicyclic heterocyclic motif, is a cornerstone of medicinal chemistry, recogn...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Putative Mechanisms of Action of (1-(3-Aminopropyl)indolin-5-yl)methanol Derivatives

The indoline nucleus, a bicyclic heterocyclic motif, is a cornerstone of medicinal chemistry, recognized for its presence in a multitude of natural products and synthetic compounds with significant therapeutic value.[1][2][3] Its structural rigidity and capacity for diverse functionalization make it a "privileged scaffold," capable of interacting with a wide array of biological targets.[1][4] This guide focuses on derivatives of (1-(3-Aminopropyl)indolin-5-yl)methanol, a specific embodiment of this scaffold. While direct research on this exact molecule is not extensively published, its structural features—a substituted indoline core, a basic aminopropyl side chain, and a reactive methanol group—allow us to postulate several compelling mechanisms of action based on extensive research into related indoline-containing compounds.

As a Senior Application Scientist, my objective is not merely to list possibilities but to provide a logical framework for investigation. This document synthesizes data from numerous studies to build a scientifically grounded hypothesis of this compound class's biological activity and outlines the experimental pathways required for its validation. We will explore the causality behind these potential mechanisms and provide the technical methodologies to rigorously test them.

Part 1: Postulated Molecular Targets and Mechanistic Pathways

The biological activity of indoline derivatives is remarkably broad, spanning anti-inflammatory, anticancer, immunomodulatory, and anti-infective applications.[2][5] Below, we dissect the most probable mechanisms through which a derivative of (1-(3-Aminopropyl)indolin-5-yl)methanol might exert its effects.

Modulation of Inflammatory Signaling Pathways

Inflammation is a complex biological response implicated in numerous diseases. Indoline derivatives have been repeatedly identified as potent modulators of key inflammatory cascades.

A. Inhibition of Pro-inflammatory Cytokine Production (NF-κB and MAPK Pathways)

A primary mechanism for the anti-inflammatory effects of many indoline compounds is the suppression of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[6][7][8] This suppression is often achieved by interfering with upstream signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.

  • Causality: In response to stimuli like lipopolysaccharide (LPS), the IKK complex phosphorylates IκBα, targeting it for degradation. This releases NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. The aminopropyl group on our lead scaffold could interfere with protein-protein interactions or kinase activity within this cascade. Several indole derivatives have been shown to modulate the NF-κB and COX-2 pathways.[5]

NF_kB_Pathway

B. Dual Inhibition of 5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH)

A multi-target approach is a promising strategy for anti-inflammatory drug design.[9] Certain indoline derivatives have been identified as dual inhibitors of 5-LOX and sEH, enzymes that produce pro-inflammatory and resolve anti-inflammatory lipid mediators, respectively.[9]

  • Causality: By simultaneously inhibiting 5-LOX (reducing leukotriene production) and sEH (increasing levels of anti-inflammatory epoxyeicosatrienoic acids), these compounds can powerfully resolve inflammation. This dual action represents a highly efficient mechanistic approach.

Targeted Inhibition in Oncology

The indoline scaffold is a frequent feature in kinase inhibitors and other anticancer agents due to its ability to mimic peptide structures and bind to enzymatic active sites.[4]

A. Kinase Inhibition (e.g., EGFR, RIPK1)

Kinases are crucial signaling proteins whose deregulation is a hallmark of cancer.[1] The indole and indoline scaffolds are foundational in the design of kinase inhibitors.[1]

  • Receptor-Interacting Protein Kinase 1 (RIPK1): Specific indoline derivatives have been developed as highly potent RIPK1 inhibitors, with IC50 values in the low nanomolar range.[1]

  • Epidermal Growth Factor Receptor (EGFR): Other derivatives have shown significant potential as EGFR inhibitors, outperforming standard reference drugs in certain cancer cell lines.[5]

B. Epigenetic Modulation: Lysine-Specific Demethylase 1 (LSD1) Inhibition

LSD1 is a key epigenetic regulator and a validated drug target in oncology, particularly for acute myeloid leukemia (AML).[10][11] A series of indolin-5-yl derivatives were designed as potent and selective LSD1 inhibitors.[10][11]

  • Causality: LSD1 inhibition leads to changes in histone methylation, reactivating silenced tumor suppressor genes and inducing differentiation in cancer cells. A representative compound, 7e , not only showed a potent IC50 of 24.43 nM for LSD1 but also induced differentiation of AML cells and demonstrated in vivo antitumor efficacy.[10][11] The core structure of our compound of interest is highly amenable to the modifications required for potent LSD1 binding.

C. Immune Checkpoint Blockade: Small Molecule PD-L1 Inhibitors

Targeting the Programmed cell death protein-1 (PD-1)/PD-L1 interaction is a revolutionary immunotherapy approach. While monoclonal antibodies are the standard, small molecule inhibitors offer potential advantages. Recently, a novel class of indoline-based scaffolds was identified as potent PD-L1 inhibitors.[12]

  • Causality: These small molecules bind to PD-L1, preventing its interaction with PD-1 on T-cells. This restores the T-cells' ability to recognize and attack tumor cells. The most potent compound identified, compound 31 , had an IC50 of 0.89 nM and induced significant PD-L1 internalization, a key mechanism for disrupting the inhibitory signal.[12]

Summary of Potential Biological Targets
Target/PathwayBiological ActivityTherapeutic AreaSupporting Citation(s)
NF-κB / CytokinesInhibitor / SuppressorInflammation[5][6][7][8]
5-LOX / sEHDual InhibitorInflammation[9]
Receptor-Interacting Protein Kinase 1 (RIPK1)InhibitorInflammation, Cancer[1]
Epidermal Growth Factor Receptor (EGFR)InhibitorCancer[5]
Lysine-Specific Demethylase 1 (LSD1)InhibitorCancer (AML)[10][11]
Programmed Death-Ligand 1 (PD-L1)InhibitorCancer (Immunotherapy)[12]
Aminopeptidase N (APN/CD13)InhibitorCancer[13]
α-Glucosidase / α-AmylaseInhibitorDiabetes[14][15]
CDGSH iron sulfur domain 2 (Cisd2)ActivatorNonalcoholic Fatty Liver Disease[16]
Sigma Receptors (σ1/σ2)Ligand / ModulatorNeuroscience[17]

Part 2: A Self-Validating Framework for Experimental Elucidation

A hypothesis, no matter how well-grounded, requires rigorous experimental validation. The following section outlines a comprehensive, multi-stage workflow to deconstruct the mechanism of action of a novel (1-(3-Aminopropyl)indolin-5-yl)methanol derivative. This framework is designed to be self-validating, where results from one stage inform the experimental design of the next.

Experimental_Workflow

Phase 1: Initial Target Identification

The first step is to narrow the field of potential targets.

  • Protocol 1: In Silico Docking and Virtual Screening

    • Objective: To predict the binding affinity of the derivative against a library of known indoline-binding proteins (e.g., LSD1, PD-L1, various kinases, MD2-TLR4).[18][12]

    • Methodology: a. Generate a high-quality 3D conformer of the (1-(3-Aminopropyl)indolin-5-yl)methanol derivative. b. Obtain crystal structures of target proteins from the Protein Data Bank (PDB). c. Prepare the protein structures by removing water, adding hydrogens, and assigning charges. d. Define the binding pocket based on known co-crystallized ligands. e. Perform molecular docking using software like AutoDock or Glide. f. Analyze the results based on docking score, binding energy, and key hydrogen bond or hydrophobic interactions.

    • Causality: This computational prescreening is cost-effective and prioritizes the most likely biological targets for wet-lab validation, saving significant resources.

Phase 2: Target Validation and Biochemical Characterization

Once putative targets are identified, their direct interaction must be confirmed.

  • Protocol 2: LSD1 Enzymatic Inhibition Assay (LanthaScreen)

    • Objective: To quantify the inhibitory potency (IC50) of the derivative against LSD1.

    • Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. A terbium-labeled anti-H3K4me2 antibody serves as the donor, and a fluorescein-labeled H3K4me2 peptide substrate acts as the acceptor. LSD1 activity removes the methyl group, disrupting FRET.

    • Methodology: a. Serially dilute the test compound in assay buffer. b. Add recombinant human LSD1 enzyme. c. Add the fluorescein-H3K4me2 substrate and incubate to allow the enzymatic reaction to proceed. d. Stop the reaction and add the terbium-labeled antibody. e. Read the TR-FRET signal on a compatible plate reader. f. Calculate the ratio of acceptor/donor emission and plot against compound concentration to determine the IC50.

    • Trustworthiness: This assay is a self-validating system. Positive (known LSD1 inhibitor) and negative (DMSO vehicle) controls are run in parallel to ensure the assay is performing within its specified window, confirming the validity of the results for the test compound.

  • Protocol 3: PD-1/PD-L1 Blockade Homogeneous Time-Resolved Fluorescence (HTRF) Assay

    • Objective: To measure the ability of the derivative to block the protein-protein interaction between PD-1 and PD-L1.[12]

    • Methodology: a. Serially dilute the test compound. b. Add His-tagged PD-L1 and Fc-tagged PD-1, along with anti-His-Europium (donor) and anti-Fc-d2 (acceptor) antibodies. c. Incubate to allow protein-protein binding and antibody binding. d. Excite the Europium cryptate and measure the fluorescence emission at both donor and acceptor wavelengths. e. A high HTRF ratio indicates proximity (PD-1/PD-L1 binding). An effective inhibitor will decrease this ratio. Plot the signal against concentration to determine the IC50.

Phase 3: Cellular Mechanism of Action

Confirming target engagement in a cellular context is critical.

  • Protocol 4: NF-κB Reporter Assay in Macrophages

    • Objective: To determine if the compound inhibits NF-κB transcriptional activity in a relevant cell line (e.g., RAW 264.7 macrophages).[6][8]

    • Methodology: a. Transfect RAW 264.7 cells with a plasmid containing a luciferase gene under the control of an NF-κB response element. b. Pre-treat the transfected cells with various concentrations of the indoline derivative for 1-2 hours. c. Stimulate the cells with LPS (e.g., 100 ng/mL) to activate the NF-κB pathway. d. After 6-8 hours, lyse the cells and add luciferase substrate. e. Measure luminescence using a luminometer. f. A dose-dependent decrease in luminescence indicates inhibition of the NF-κB pathway.

    • Causality: This assay directly links the compound's presence to a functional downstream consequence of a specific signaling pathway, moving beyond simple binding or enzymatic inhibition to true cellular effect.

Conclusion

The (1-(3-Aminopropyl)indolin-5-yl)methanol scaffold represents a promising starting point for the development of novel therapeutics. Based on a comprehensive analysis of related structures, its mechanism of action is likely rooted in the modulation of key pathways in inflammation and oncology, such as NF-κB signaling, kinase activity, epigenetic regulation via LSD1, or immune checkpoint blockade through PD-L1. The true power of this scaffold lies in its versatility. The proposed experimental framework provides a robust, logical, and self-validating pathway to move from a postulated mechanism to a confirmed biological function, ultimately unlocking the full therapeutic potential of this valuable chemical class.

References

  • Zeeli, S., Weill, T., Finkin-Groner, E., et al. (2018). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. PubMed. Available at: [Link]

  • Various Authors. (n.d.). Indole and indoline scaffolds in drug discovery. ResearchGate. Available at: [Link]

  • Conte, E., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. ACS Publications. Available at: [Link]

  • Al-Ostath, M., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC. Available at: [Link]

  • Lim, T., & Ndongo, J. T. (2021). Development and Application of Indolines in Pharmaceuticals. PMC. Available at: [Link]

  • Zeeli, S., et al. (2018). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. ACS Publications. Available at: [Link]

  • Zeeli, S., et al. (2018). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. The Hebrew University of Jerusalem. Available at: [Link]

  • Tsai, T. F., et al. (2025). Synthesis and biological evaluation of indoline derivatives as CDGSH iron sulfur domain 2 activators. PubMed. Available at: [Link]

  • Wang, Y., et al. (2013). Novel indoline-2,3-dione derivatives as inhibitors of aminopeptidase N (APN). PubMed. Available at: [Link]

  • Lee, J., et al. (2026). Discovery of novel indoline derivatives as potent small molecule PD-L1 inhibitors. ScienceDirect. Available at: [Link]

  • Ali, S., et al. (2023). Molecular Modeling and Synthesis of Indoline-2,3-dione-Based Benzene Sulfonamide Derivatives and Their Inhibitory Activity against α-Glucosidase and α-Amylase Enzymes. PMC. Available at: [Link]

  • Leopoldo, M., et al. (2011). Synthesis and pharmacological evaluation of indole-based sigma receptor ligands. PMC. Available at: [Link]

  • Ali, S., et al. (2023). Molecular Modeling and Synthesis of Indoline-2,3-dione-Based Benzene Sulfonamide Derivatives and Their Inhibitory Activity against α-Glucosidase and α-Amylase Enzymes. ACS Publications. Available at: [Link]

  • Mambe, F. T., et al. (2022). Modes of action of the methanol extract and 3-O-[β- galactopyranosyl-(1→4)-β-D-galactopyranosyl]-oleanolic acid from Acacia polyacantha against multidrug-resistant Gram-negative bacteria. IMCP. Available at: [Link]

  • Antonini, I., Cardellini, M., et al. (1977). Indolizine derivativatives with biological activity III: 3-(3-Aminopropyl)-2-methylindolizine, 3-(3-Aminopropyl)-2-methyl-5,6,7,8-tetrahydroindolizine, and their N -alkyl derivatives. PubMed. Available at: [Link]

  • Li, C., Su, M., Zhu, W., et al. (2022). Structure–Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors. ACS Figshare. Available at: [Link]

  • Wang, Y., et al. (2025). Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. MDPI. Available at: [Link]

  • Kumar, A., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. Available at: [Link]

  • Li, C., Su, M., Zhu, W., et al. (2022). Structure-Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors. PubMed. Available at: [Link]

  • Kim, S., & Lee, S. (2021). Mechanistic duality of indolyl 1,3-heteroatom transposition. PMC. Available at: [Link]

  • Wang, Y., et al. (2019). Discovery of 3-(Indol-5-yl)-indazole Derivatives as Novel Myeloid Differentiation Protein 2/Toll-like Receptor 4 Antagonists for Treatment of Acute Lung Injury. PubMed. Available at: [Link]

  • Patel, D. R., et al. (2012). Novel process for the synthesis of indoline derivatives. Google Patents.

Sources

Foundational

in vivo pharmacokinetic profiling of (1-(3-Aminopropyl)indolin-5-yl)methanol

Executive Summary (1-(3-Aminopropyl)indolin-5-yl)methanol (CAS 2097957-88-3) is a highly versatile synthetic building block and a representative scaffold frequently utilized in the development of CNS-active therapeutics...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1-(3-Aminopropyl)indolin-5-yl)methanol (CAS 2097957-88-3) is a highly versatile synthetic building block and a representative scaffold frequently utilized in the development of CNS-active therapeutics and anti-inflammatory agents. Understanding its in vivo pharmacokinetic (PK) profile is critical for lead optimization. This whitepaper establishes a rigorous, self-validating framework for the preclinical PK profiling of this compound, detailing the structural causality behind its metabolism, the bioanalytical LC-MS/MS strategy, and the step-by-step experimental protocols required to generate high-fidelity regulatory-compliant data.

Structural Analysis and Predictive Metabolism

To design an effective in vivo PK study, we must first establish the causality between the molecule's structural features and its anticipated biotransformation pathways. (1-(3-Aminopropyl)indolin-5-yl)methanol contains three critical metabolic "soft spots":

  • The Indoline Core: Unlike fully aromatic indoles, the saturated indoline ring is highly susceptible to cytochrome P450 (CYP)-mediated dehydrogenation. Enzymes such as CYP3A4 and CYP2D6 catalyze the aromatization of the indoline core into an indole derivative[1]. This transformation is pharmacologically critical because the conversion from a non-planar indoline to a planar indole drastically alters the molecule's three-dimensional pharmacophore, potentially shifting its target affinity and toxicity profile.

  • The Primary Aminopropyl Group: Aliphatic primary amines are prime targets for N-oxygenation. In the presence of human liver microsomes, these moieties are sequentially oxidized to hydroxylamines and subsequently to oximes, a process heavily mediated by flavin-containing monooxygenases (FMO3) and monoamine oxidases (MAO)[2].

  • The Primary Methanol Group: The hydroxymethyl substituent at the 5-position is susceptible to direct Phase II conjugation (O-glucuronidation via UGTs) or further oxidation to a carboxylic acid.

MetPath Parent (1-(3-Aminopropyl)indolin-5-yl)methanol Indole Indole Metabolite (Aromatization) Parent->Indole CYP3A4/2D6 Oxime Hydroxylamine/Oxime (N-Oxygenation) Parent->Oxime FMO3/MAO Gluc O-Glucuronide (Phase II Conjugation) Parent->Gluc UGTs

Predicted primary metabolic pathways for the indoline derivative.

In Vivo Pharmacokinetic Study Design

A robust PK study must be a self-validating system. This means the experimental design must account for formulation matrix effects, biological variability, and analytical recovery. We utilize a discrete dosing strategy in Sprague-Dawley rats to establish baseline clearance ( CL ), volume of distribution ( Vss​ ), and oral bioavailability ( F% ). While N-in-one cassette dosing can increase throughput[3], discrete dosing is preferred here to prevent drug-drug interactions at the CYP3A4/FMO3 metabolic sites.

Dosing Strategy and Causality
  • Intravenous (IV) Formulation: 5% DMSO / 10% Solutol HS15 / 85% Saline. Causality: The lipophilic indoline core requires a surfactant (Solutol) to prevent precipitation in the bloodstream, while keeping DMSO low prevents localized endothelial toxicity.

  • Oral (PO) Formulation: 0.5% Methylcellulose (MC) in water. Causality: A homogeneous suspension ensures uniform gastric exposure and mimics standard solid-dose dissolution.

Quantitative Sampling Schedule

To accurately capture the distribution alpha-phase and the elimination beta-phase, serial blood sampling must be tightly controlled.

Timepoint (Hours)IV Dosing (1 mg/kg)PO Dosing (5 mg/kg)Purpose / Rationale
Pre-dose (0.0) YesYesEstablishes baseline; validates absence of matrix interference.
0.083 (5 min) YesNoCaptures Cmax​ for IV and initial distribution phase.
0.25, 0.5, 1.0 YesYesCaptures PO absorption phase and IV rapid distribution.
2.0, 4.0, 6.0 YesYesDefines the transition to the elimination phase.
8.0, 24.0 YesYesAccurately calculates terminal half-life ( t1/2​ ) and clearance.

Bioanalytical Methodology (LC-MS/MS)

The primary amine on the propyl chain presents a specific chromatographic challenge: it readily interacts with free silanol groups on standard silica-based stationary phases, causing severe peak tailing. To counteract this, we employ an end-capped C18 column and a highly acidic mobile phase.

LC-MS/MS Workflow

PKWorkflow Dose 1. In Vivo Administration (IV & PO Dosing) Sample 2. Serial Blood Sampling (0.08 - 24 hrs) Dose->Sample Prep 3. Protein Precipitation (ACN + Internal Standard) Sample->Prep LCMS 4. LC-MS/MS Analysis (ESI+, MRM Mode) Prep->LCMS NCA 5. NCA & PopPK Modeling (Parameter Derivation) LCMS->NCA

End-to-end in vivo pharmacokinetic profiling and bioanalytical workflow.

Step-by-Step Experimental Protocol

Step 1: Plasma Protein Precipitation (Self-Validating Extraction)

  • Aliquot 50 µL of rat plasma (unknowns, standards, and Quality Control (QC) samples) into a 96-well plate.

  • Add 150 µL of ice-cold Acetonitrile containing 50 ng/mL of the Internal Standard (IS) (e.g., a deuterated analog or structurally similar stable isotope). Causality: The 1:3 plasma-to-organic ratio ensures >95% protein denaturation. The IS corrects for any well-to-well variations in extraction efficiency or mass spectrometer ion suppression.

  • Vortex for 5 minutes at 1000 RPM, then centrifuge at 4000 × g for 15 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions.

Step 2: Chromatographic Separation

  • Column: Waters XBridge BEH C18 (2.1 × 50 mm, 2.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 2.5 minutes. Causality: Formic acid ensures the primary amine is fully protonated ( [M+H]+ ), improving peak shape and maximizing ionization efficiency.

Step 3: Mass Spectrometry (ESI+)

  • Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

  • Utilize Multiple Reaction Monitoring (MRM). The parent mass for (1-(3-Aminopropyl)indolin-5-yl)methanol is approximately 206.1 m/z. Monitor the transition from 206.1→Fragment Ion (e.g., loss of NH3​ or water).

Data Analysis and Population PK Integration

Following LC-MS/MS acquisition, concentration-time data is subjected to Non-Compartmental Analysis (NCA) to derive key parameters: Area Under the Curve ( AUC ), Clearance ( CL ), Volume of Distribution ( Vss​ ), and Bioavailability ( F% ).

To translate these preclinical findings into actionable clinical insights, the data should be integrated into a Population Pharmacokinetic (PopPK) model. As outlined in the FDA's Guidance for Industry on Population Pharmacokinetics[4], PopPK analyses allow drug developers to quantify the impact of intrinsic factors (e.g., CYP3A4 expression levels, which directly affect the indoline aromatization rate) and extrinsic factors on drug exposure. By building a covariate model early in preclinical development, researchers can simulate human exposure and identify potential dosing adjustments required for specific subpopulations.

References

  • [4] Food and Drug Administration (FDA). Population Pharmacokinetics; Guidance for Industry; Availability. Federal Register. URL:[Link]

  • [2] Clement, B., et al. N-Oxygenation of Primary Amines and Hydroxylamines and Retroreduction of Hydroxylamines by Adult Human Liver Microsomes and Adult Human Flavin-Containing Monooxygenase 3. Chemical Research in Toxicology (ACS Publications). URL:[Link]

  • [1] Dehydrogenation of the indoline-containing drug 4-chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (indapamide) by CYP3A4: correlation with in silico predictions. PubMed (National Institutes of Health). URL:[Link]

  • [3] Berman, J., et al. Simultaneous Pharmacokinetic Screening of a Mixture of Compounds in the Dog Using API LC/MS/MS Analysis for Increased Throughput. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

Sources

Protocols & Analytical Methods

Method

optimized synthesis route and protocol for (1-(3-Aminopropyl)indolin-5-yl)methanol

An optimized, scalable synthesis of (1-(3-Aminopropyl)indolin-5-yl)methanol requires a delicate balance of protecting group chemistry and regioselective functionalization. Indoline scaffolds bearing both an N-aminopropyl...

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Author: BenchChem Technical Support Team. Date: April 2026

An optimized, scalable synthesis of (1-(3-Aminopropyl)indolin-5-yl)methanol requires a delicate balance of protecting group chemistry and regioselective functionalization. Indoline scaffolds bearing both an N-aminopropyl chain and a C5-hydroxymethyl group are highly valuable intermediates in medicinal chemistry, frequently utilized in the development of alpha-1 adrenoceptor blockers (e.g., Silodosin analogs) and potent Src/Yes tyrosine kinase inhibitors [[1]]([Link]). Furthermore, indolylmethanols serve as versatile platform molecules for downstream catalytic asymmetric construction .

This application note details a robust, four-step linear synthesis designed to maximize yield, ensure high chemoselectivity, and avoid the use of hazardous reducing agents (such as LiAlH₄ or Raney Nickel) traditionally associated with older nitrile-reduction pathways .

Retrosynthetic Strategy & Route Selection

To construct the target molecule, we employ a phthalimide-protection strategy . Direct alkylation of indoline with 1-chloro-3-bromopropane followed by azidation and reduction is prone to over-reduction and safety hazards. Instead, utilizing N-(3-bromopropyl)phthalimide provides a stable, crystalline intermediate.

Following N-alkylation, the indoline core is highly activated. The nitrogen lone pair directs electrophilic aromatic substitution almost exclusively to the para position (C5) due to steric hindrance at the ortho (C7) position [[2]](). This allows for a clean Vilsmeier-Haack formylation. Subsequent chemoselective reduction of the aldehyde and Ing-Manske hydrazinolysis of the phthalimide yields the final product .

SynthesisWorkflow SM Indoline (Starting Material) Step1 Step 1: N-Alkylation N-(3-bromopropyl)phthalimide K2CO3, KI, DMF, 80°C SM->Step1 Int1 Intermediate 1 1-(3-Phthalimidopropyl)indoline Step1->Int1 Step2 Step 2: Vilsmeier-Haack Formylation POCl3, DMF, 0°C to 60°C Int1->Step2 Int2 Intermediate 2 5-Formyl-1-(3-phthalimidopropyl)indoline Step2->Int2 Step3 Step 3: Chemoselective Reduction NaBH4, MeOH, 0°C to RT Int2->Step3 Int3 Intermediate 3 5-Hydroxymethyl-1-(3-phthalimidopropyl)indoline Step3->Int3 Step4 Step 4: Ing-Manske Deprotection NH2NH2·H2O, EtOH, Reflux Int3->Step4 Product (1-(3-Aminopropyl)indolin-5-yl)methanol (Target Product) Step4->Product

Four-step synthetic workflow for (1-(3-Aminopropyl)indolin-5-yl)methanol.

Step-by-Step Experimental Protocols

Step 1: N-Alkylation (Phthalimide Protection)

Objective: Attach the protected aminopropyl chain to the indoline nitrogen.

  • Reagents: Indoline (1.0 eq), N-(3-bromopropyl)phthalimide (1.1 eq), K₂CO₃ (2.0 eq), KI (0.1 eq), anhydrous DMF.

  • Procedure:

    • Charge a flame-dried flask with K₂CO₃, KI, and anhydrous DMF.

    • Add indoline and N-(3-bromopropyl)phthalimide. Stir the suspension at 80°C for 8 hours.

    • Cool to room temperature, quench with ice water, and extract with Ethyl Acetate (EtOAc).

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Recrystallize from EtOH to yield Intermediate 1 .

  • Causality & Validation: Potassium iodide (KI) is critical here; it initiates an in situ Finkelstein reaction, converting the alkyl bromide into a highly reactive alkyl iodide. This accelerates the nucleophilic substitution and prevents thermal degradation of the indoline. Self-Validation: TLC (Hexanes:EtOAc 8:2) should show complete consumption of indoline (Rf ~0.6) to a new, more polar spot (Rf ~0.4).

Step 2: Regioselective Vilsmeier-Haack Formylation

Objective: Introduce the formyl group exclusively at the C5 position.

  • Reagents: Intermediate 1 (1.0 eq), POCl₃ (1.5 eq), anhydrous DMF (solvent and reactant).

  • Procedure:

    • Cool anhydrous DMF to 0°C under N₂. Add POCl₃ dropwise over 30 minutes to form the Vilsmeier reagent.

    • Add a solution of Intermediate 1 in DMF dropwise, maintaining the temperature below 5°C.

    • Warm the mixture to room temperature, then heat to 60°C for 4 hours.

    • Pour the mixture over crushed ice and neutralize with 2M NaOH to pH 8. The precipitated solid is filtered, washed with water, and dried to yield Intermediate 2 .

  • Causality & Validation: The strict temperature control during POCl₃ addition prevents a runaway exothermic degradation of DMF. Neutralization with NaOH is required to hydrolyze the stable iminium intermediate into the final aldehyde . Self-Validation: If the reaction stalls, verify the anhydrous nature of the DMF; trace moisture rapidly quenches the chloroiminium ion.

VHMechanism DMF DMF + POCl3 VReagent Vilsmeier Reagent (Chloroiminium Ion) DMF->VReagent Activation Attack Electrophilic Aromatic Substitution (Directed to C5 by N-lone pair) VReagent->Attack Indoline 1-Alkylindoline Indoline->Attack Nucleophile Imine Iminium Intermediate at C5 Attack->Imine Hydrolysis Aqueous Hydrolysis (H2O / Base) Imine->Hydrolysis Aldehyde C5-Formyl Indoline Hydrolysis->Aldehyde

Mechanistic pathway of the regioselective Vilsmeier-Haack formylation at C5.

Step 3: Chemoselective Aldehyde Reduction

Objective: Reduce the C5-aldehyde to a hydroxymethyl group without affecting the phthalimide.

  • Reagents: Intermediate 2 (1.0 eq), NaBH₄ (1.2 eq), Methanol.

  • Procedure:

    • Dissolve Intermediate 2 in Methanol and cool to 0°C.

    • Add NaBH₄ in small portions to control hydrogen gas evolution.

    • Stir at room temperature for 2 hours.

    • Quench with saturated NH₄Cl solution, evaporate the methanol, and extract the aqueous residue with Dichloromethane (DCM) to yield Intermediate 3 .

  • Causality & Validation: Sodium borohydride (NaBH₄) is explicitly chosen over stronger hydrides (like LiAlH₄ or BH₃-THF) to ensure absolute chemoselectivity. It efficiently reduces the aldehyde while leaving the phthalimide carbonyls perfectly intact. Self-Validation: ¹H-NMR will show the disappearance of the aldehyde proton (~9.8 ppm) and the appearance of a singlet integrating to 2H at ~4.5 ppm (CH₂OH).

Step 4: Ing-Manske Deprotection (Hydrazinolysis)

Objective: Unmask the primary amine to yield the final product.

  • Reagents: Intermediate 3 (1.0 eq), Hydrazine hydrate (NH₂NH₂·H₂O, 3.0 eq), Ethanol.

  • Procedure:

    • Suspend Intermediate 3 in Ethanol and add Hydrazine hydrate.

    • Reflux the mixture for 3 hours. A thick white precipitate will form.

    • Cool to room temperature and adjust to pH 3 with 1M HCl to fully precipitate the byproduct. Filter off the solid.

    • Basify the filtrate to pH 10 with 2M NaOH and extract repeatedly with DCM. Dry and concentrate to yield (1-(3-Aminopropyl)indolin-5-yl)methanol .

  • Causality & Validation: The Ing-Manske procedure utilizes hydrazine to perform a nucleophilic acyl substitution on the phthalimide ring . This forms a highly stable, insoluble phthalhydrazide byproduct, driving the thermodynamic equilibrium forward and allowing for simple isolation via filtration.

Quantitative Data & Yield Optimization

The following table summarizes the optimized reaction parameters, isolated yields, and critical quality attributes across standard 50-gram scale batches.

StepTransformationReagents / CatalystTime / TempYield (%)Purity (HPLC)Key Impurity to Monitor
1 N-AlkylationIndoline, Phthalimide-Br, K₂CO₃, KI8h / 80°C88%>98.5%Unreacted Indoline
2 FormylationPOCl₃, DMF4h / 60°C82%>96.0%C7-Formyl isomer (<2%)
3 ReductionNaBH₄, MeOH2h / 25°C94%>99.0%Over-reduced methyl derivative
4 DeprotectionNH₂NH₂·H₂O, EtOH3h / Reflux85%>98.0%Phthalhydrazide carryover

References

  • L. D. Basanagoudar and S. Siddappa, "Synthesis of 1-(3-aminopropyl)indoles and 3-indol-1-ylpropionic acids," Journal of the Chemical Society C: Organic, 1967, 2599-2601. URL:[Link]

  • A. V. Kletskov et al., "(2,3-Dihydro-1H-indol-5-ylmethyl)amine," MDPI Molbank, 2021. URL:[Link]

  • J. M. Davis et al., "Design and synthesis of aminopropyl tetrahydroindole-based indolin-2-ones as selective and potent inhibitors of Src and Yes tyrosine kinase," PubMed, 2004. URL:[Link]

  • Y. Wang et al., "Catalytic asymmetric reactions of indolylmethanols for the synthesis of chiral indole derivatives," Chemical Communications, 2020. URL:[Link]

  • "Novel process for the synthesis of indoline derivatives," WO2012131710A2, WIPO (PCT), 2012.

Sources

Application

Application Note: (1-(3-Aminopropyl)indolin-5-yl)methanol as a Bifunctional Scaffold in Targeted Protein Degradation and Kinase Inhibitor Discovery

Document Type: Technical Application Guide & Validated Protocols Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Executive Summary & Structural Rationale In modern drug discov...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Guide & Validated Protocols Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals

Executive Summary & Structural Rationale

In modern drug discovery, particularly within the rapidly expanding field of Targeted Protein Degradation (TPD) and proteolysis-targeting chimeras (PROTACs), the architectural rigidity and vector projection of linker systems are paramount. The compound (1-(3-Aminopropyl)indolin-5-yl)methanol (CAS: 2097957-88-3) has emerged as a highly versatile, bifunctional building block that addresses the limitations of highly flexible, high-entropy aliphatic or PEGylated linkers.

As a Senior Application Scientist, I frequently recommend this scaffold for two primary reasons:

  • Conformational Restriction: Unlike highly flexible chains, the indoline core restricts the conformational entropy of the linker. This pre-organization can significantly reduce the entropic penalty upon binding, enhancing the thermodynamic favorability of ternary complex formation between the target protein, the PROTAC, and the E3 ligase .

  • Orthogonal Reactivity: The molecule possesses two distinct chemical handles. The primary aliphatic amine on the N1-propyl chain is highly nucleophilic, while the C5-hydroxymethyl group offers a benzylic-like alcohol that can be selectively oxidized, alkylated, or converted into a leaving group. The indoline nitrogen itself is sterically hindered and its lone pair is conjugated with the aromatic ring, rendering it non-nucleophilic under standard coupling conditions.

Strategic Synthetic Workflows

The true value of (1-(3-Aminopropyl)indolin-5-yl)methanol lies in its capacity for divergent synthesis. The primary amine is typically dedicated to amide coupling with carboxylic acid derivatives of E3 ligase ligands (e.g., VHL or Cereblon binders). Conversely, the C5-hydroxymethyl group acts as the attachment vector for the Protein of Interest (POI) ligand, often requiring mild oxidation to an aldehyde followed by reductive amination.

Workflow Core (1-(3-Aminopropyl)indolin-5-yl)methanol Amide Amide Coupling (N-Terminus) Core->Amide HATU, DIPEA Aldehyde Oxidation to Aldehyde (C5-Terminus) Core->Aldehyde DMP, DCM Ether Etherification (C5-Terminus) Core->Ether NaH, R-X PROTAC PROTAC Assembly Amide->PROTAC Aldehyde->PROTAC

Divergent synthetic workflow of the indoline building block.

PROTAC POI Target Protein Binder Kinase Inhibitor Warhead Linker Indoline Scaffold (1-(3-Aminopropyl)indolin-5-yl)methanol POI->Linker C5-Hydroxymethyl Derivatization Assembled Fully Assembled PROTAC Ternary Complex Linker->Assembled Final Assembly E3 E3 Ligase Binder Thalidomide/VHL Ligand E3->Linker N1-Aminopropyl Amide Coupling

PROTAC assembly strategy utilizing the bifunctional indoline scaffold.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Each step includes specific analytical checkpoints to ensure the reaction has proceeded correctly before advancing, preventing the costly loss of complex downstream intermediates.

Protocol A: Chemoselective Amide Coupling (N1-Propyl Extension)

This protocol utilizes HATU and DIPEA to couple a carboxylic acid (e.g., an E3 ligase ligand) to the primary amine of the building block. HATU is selected over EDC/HOBt due to its superior efficiency in forming sterically hindered amides and its rapid kinetics .

Causality & Logic: Why DIPEA? N,N-Diisopropylethylamine acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the amine salt without competing for the activated ester. Why no indoline protection? The indoline nitrogen's lone pair is delocalized into the aromatic ring, rendering it insufficiently nucleophilic to react with the HATU-activated ester, ensuring absolute chemoselectivity for the primary aliphatic amine.

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under inert atmosphere (N₂), dissolve the carboxylic acid (1.0 equiv, typically 0.5 mmol) in anhydrous DMF (5 mL). Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir at room temperature for 15 minutes.

    • Validation Checkpoint: A slight color change (usually to pale yellow) indicates the formation of the active HOAt ester.

  • Coupling: Add (1-(3-Aminopropyl)indolin-5-yl)methanol (1.05 equiv) dissolved in 1 mL of anhydrous DMF dropwise to the activated mixture.

  • Reaction: Stir the mixture at room temperature for 2–4 hours.

  • Monitoring (Self-Validation): Spot the reaction mixture on a silica TLC plate alongside the starting building block. Stain with Ninhydrin and heat.

    • Success Criteria: The disappearance of the intensely purple/pink ninhydrin-positive spot (primary amine) confirms complete conversion.

  • Workup: Dilute the reaction with EtOAc (20 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 × 10 mL), 5% aqueous LiCl (to remove DMF, 2 × 10 mL), and brine (10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Mild Oxidation to Indoline-5-carboxaldehyde

To utilize the C5 position for reductive amination with a POI ligand, the hydroxymethyl group must be oxidized to an aldehyde. Dess-Martin Periodinane (DMP) is the reagent of choice here .

Causality & Logic: Why DMP instead of Swern or KMnO₄? The benzylic-like alcohol on the electron-rich indoline ring is highly susceptible to over-oxidation to the carboxylic acid. DMP provides exceptionally mild, neutral conditions that halt strictly at the aldehyde stage. Why wet DCM? The addition of a stoichiometric amount of water accelerates the DMP oxidation by facilitating the ligand exchange on the hypervalent iodine center.

Step-by-Step Methodology:

  • Preparation: Dissolve the amide-coupled indoline intermediate from Protocol A (1.0 equiv, 0.4 mmol) in wet dichloromethane (DCM containing ~0.1% H₂O, 4 mL).

  • Oxidation: Add Dess-Martin Periodinane (1.2 equiv) in a single portion. Stir the suspension at room temperature for 1–2 hours.

  • Monitoring (Self-Validation): Monitor via LC-MS.

    • Success Criteria: Look for the complete disappearance of the starting material mass and the appearance of a new peak corresponding to [M+H]−2 (loss of two hydrogen atoms).

  • Quench & Workup: Pour the reaction mixture into a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃ (10 mL total). Stir vigorously for 15 minutes until the organic layer is clear.

    • Causality: Na₂S₂O₃ reduces unreacted hypervalent iodine species to water-soluble iodinanes, while NaHCO₃ neutralizes the acetic acid byproduct of the DMP reaction, preventing acid-catalyzed degradation of the indoline core.

  • Extraction: Extract with DCM (2 × 10 mL), wash with brine, dry over Na₂SO₄, and concentrate. The resulting aldehyde is typically pure enough (>95%) for immediate use in reductive amination.

Quantitative Data Summary

The following table summarizes the expected reaction parameters, yields, and critical analytical markers based on standardized synthetic runs utilizing this building block.

TransformationReagents & SolventsTemp (°C)Time (h)Expected Yield (%)Target Purity (HPLC)Key Analytical Marker (Self-Validation)
Amide Coupling HATU, DIPEA, DMF252–485–92>98%Loss of primary amine (Ninhydrin negative)
Oxidation DMP, wet DCM251–278–85>95%Appearance of aldehyde proton ~9.8 ppm (¹H NMR)
Reductive Amination NaBH(OAc)₃, DCE251270–80>95%Disappearance of aldehyde peak; LC-MS [M+H] shift

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. URL:[Link]

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. Journal of Organic Chemistry, 48(22), 4155-4156. URL:[Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(5), 273-312. URL:[Link]

Method

A Systematic Approach to HPLC Method Development and Validation for the Analysis of (1-(3-Aminopropyl)indolin-5-yl)methanol

An Application Note from the Office of the Senior Application Scientist Abstract This comprehensive application note provides a detailed, science-based guide for the development and validation of a robust High-Performanc...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This comprehensive application note provides a detailed, science-based guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of (1-(3-Aminopropyl)indolin-5-yl)methanol. This polar, basic compound presents unique chromatographic challenges, including poor retention on traditional reversed-phase columns and significant peak tailing. We will deconstruct the analyte's physicochemical properties to inform a logical, step-by-step method development strategy. This guide moves beyond a simple protocol, explaining the causal reasoning behind each decision, from column and mobile phase selection to optimization and validation according to ICH guidelines. Detailed protocols, troubleshooting advice, and hypothetical validation data are provided to equip researchers, scientists, and drug development professionals with the tools to implement a reliable, fit-for-purpose analytical method.

Analyte Characterization & Chromatographic Challenges

The molecular structure of (1-(3-Aminopropyl)indolin-5-yl)methanol is the foundation of our method development strategy. It contains three key functional regions that dictate its chromatographic behavior:

  • Indoline Ring System: This bicyclic aromatic amine acts as a UV chromophore, making UV detection a suitable analytical endpoint. Published methods for indoline analysis have successfully used UV detection around 280 nm.[1][2][3]

  • Primary Alkyl Amine: The aminopropyl side chain contains a primary amine, a basic functional group. This group is readily protonated at acidic to neutral pH, making the molecule cationic. This positive charge can lead to strong electrostatic interactions with deprotonated, acidic silanol groups on the surface of silica-based HPLC columns, a primary cause of severe peak tailing.[4][5][6]

  • Hydroxymethyl Group: The presence of the alcohol and the primary amine makes the molecule highly polar. This high polarity can result in insufficient retention on conventional non-polar stationary phases like C18, where analytes are retained primarily through hydrophobic interactions.[7][8]

Given these properties, the primary analytical hurdles are to achieve adequate retention while simultaneously mitigating peak tailing to ensure accurate quantification.

Strategic Approach to Method Development

A successful method requires a multi-faceted approach that directly addresses the analyte's basicity and polarity. Our strategy will focus on controlling the ionization states of both the analyte and the stationary phase and selecting appropriate column chemistry.

Column Selection: Beyond Standard C18

While standard C18 columns are workhorses in reversed-phase HPLC, they are often ill-suited for polar basic compounds due to the aforementioned issues. A more robust method can be developed using one of the following strategies:

  • High-Purity, End-Capped C18/C8 Columns: Modern columns are manufactured with high-purity silica and are exhaustively end-capped to minimize the number of accessible acidic silanol groups. This is the first and most direct approach to reducing peak tailing.[6]

  • Polar-Embedded Group (PEG) Columns: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This feature helps to shield the analyte from residual silanols and also allows the column to be used with highly aqueous mobile phases without phase collapse ("dewetting").

  • Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds that are poorly retained in reversed-phase.[9][10] It utilizes a polar stationary phase (e.g., bare silica, amide, amino) and a mobile phase with a high concentration of organic solvent.[11][12] Retention is based on partitioning of the analyte into a water-enriched layer on the stationary phase surface.[10]

  • Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange functionalities, offering multiple retention mechanisms.[13][14][15] This allows for tunable selectivity by adjusting mobile phase pH and ionic strength, making them powerful tools for separating complex mixtures of polar and non-polar compounds.[16]

For this application note, we will proceed with a modern, high-purity end-capped C18 column as the primary strategy due to its wide availability and familiarity, while acknowledging HILIC as a strong alternative if retention remains insufficient.

Mobile Phase Optimization: The Key to Control

The mobile phase is the most powerful tool for controlling retention and peak shape.

  • pH Control: This is the most critical parameter. By operating at a low pH (e.g., 2.5-3.5), we can achieve two essential goals:

    • Ensure the primary amine of the analyte is fully and consistently protonated (positively charged).

    • Suppress the ionization of the problematic surface silanols (pKa ≈ 3.5-4.5), leaving them in their neutral, less interactive state.[5]

  • Buffer Selection: A buffer is required to maintain a constant pH. For MS compatibility, volatile buffers are essential.[17][18][19]

    • Good Choice (MS-compatible): Formic acid or ammonium formate. A 0.1% formic acid solution provides a pH of approximately 2.7 and is an excellent first choice.[20]

    • Avoid (Not MS-compatible): Phosphate buffers. While excellent for UV-only methods, they are non-volatile and will contaminate an MS source.[19][21]

  • Organic Modifier: Acetonitrile is generally preferred over methanol as it often provides better peak shapes for basic compounds and has a lower viscosity, resulting in lower backpressure.

Experimental - Method Development Workflow

The development process follows a logical progression from initial screening to fine-tuning and final validation.

MethodDevelopmentWorkflow start_node Start: Analyte Assessment process_node_1 Initial Method Screening (Column & Mobile Phase) start_node->process_node_1 Define Challenges (Polarity, Basicity) process_node process_node decision_node decision_node result_node result_node bad_result_node bad_result_node decision_node_1 Acceptable Retention & Peak Shape? process_node_1->decision_node_1 process_node_2 Method Optimization (Gradient, pH, Temp) decision_node_1->process_node_2 Yes bad_result_node_1 Re-evaluate Strategy decision_node_1->bad_result_node_1 No result_node_1 Final Method process_node_2->result_node_1 Optimized process_node_3 Method Validation (ICH Q2(R2)) result_node_1->process_node_3 Proceed to bad_result_node_1->process_node_1 Try HILIC or Mixed-Mode Column

Caption: A logical workflow for HPLC method development.

Protocol 1: Initial Screening Conditions

This protocol establishes a baseline for performance.

Objective: To assess the retention and peak shape of (1-(3-Aminopropyl)indolin-5-yl)methanol under robust starting conditions.

Materials:

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Formic Acid (≥98% purity)

  • (1-(3-Aminopropyl)indolin-5-yl)methanol reference standard

  • Sample diluent: 95:5 Water:Acetonitrile with 0.1% Formic Acid

Procedure:

  • Prepare Mobile Phase A: Add 1.0 mL of formic acid to 1.0 L of HPLC-grade water. Mix thoroughly.

  • Prepare Mobile Phase B: Add 1.0 mL of formic acid to 1.0 L of HPLC-grade acetonitrile. Mix thoroughly.

  • Prepare Standard Solution: Accurately weigh and dissolve the reference standard in the sample diluent to a final concentration of approximately 100 µg/mL.

  • Set up HPLC System: Configure the HPLC system with the parameters outlined in Table 1.

  • Equilibrate: Equilibrate the column with the initial mobile phase composition for at least 15 minutes or until a stable baseline is achieved.

  • Inject: Inject the standard solution and acquire the chromatogram.

Table 1: Initial HPLC Screening Parameters

Parameter Setting Rationale
Column High-Purity C18, 2.1 x 100 mm, 1.8 µm Modern, end-capped column to minimize silanol interactions.
Mobile Phase A 0.1% Formic Acid in Water Low pH (~2.7) to control ionization. MS-compatible.[20]
Mobile Phase B 0.1% Formic Acid in Acetonitrile Preferred organic modifier for peak shape.
Gradient 5% to 95% B in 10 minutes A broad scouting gradient to locate the analyte's elution point.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column.
Column Temp. 35 °C Slightly elevated temperature to improve efficiency and reduce pressure.
Injection Vol. 2 µL Small volume to minimize peak distortion.

| Detector | UV/DAD at 280 nm | Based on the indoline chromophore.[1] |

Protocol 2: Method Optimization

Based on the results of the initial screen, adjust the parameters to achieve the desired chromatographic goals (e.g., retention factor k' > 2, tailing factor As < 1.5, adequate resolution from impurities).

Objective: To fine-tune the gradient and other parameters for optimal separation and peak shape.

Procedure:

  • Adjust Gradient Slope:

    • If the peak elutes very early, create a shallower gradient (e.g., 5-40% B in 10 minutes).

    • If the peak elutes very late, create a steeper gradient (e.g., 5-95% B in 5 minutes).

  • Introduce Isocratic Hold: Once the approximate elution percentage is known, modify the gradient to include an isocratic hold around that percentage to improve resolution near the main peak.

  • Evaluate Peak Shape: If peak tailing persists (As > 1.5), consider:

    • Alternative Acid: Replace formic acid with 0.05% Trifluoroacetic Acid (TFA). TFA is a stronger ion-pairing agent that can significantly improve the peak shape of bases, but it is known to cause ion suppression in MS.[20] This is a UV-only optimization step.

    • Alternative Column: Switch to a polar-embedded or HILIC column if retention and peak shape are still poor.

  • Systematically Document Changes: Use a table to track the effect of each change on key chromatographic parameters.

Table 2: Example of Optimization Parameter Tracking

Run ID Gradient Mobile Phase Additive Retention Time (min) Tailing Factor (As) Observations
SCR-01 5-95% B in 10 min 0.1% Formic Acid 2.1 2.2 Poor retention, significant tailing.
OPT-01 5-30% B in 10 min 0.1% Formic Acid 4.5 1.8 Improved retention, tailing still present.
OPT-02 5-30% B in 10 min 0.05% TFA 4.8 1.2 Excellent peak shape. Suitable for UV.

| OPT-03 | HILIC Screen | 0.1% Formic Acid | 6.2 | 1.1 | Good retention and peak shape. MS-compatible. |

Optimized Method & System Suitability

After systematic optimization, the final method is established. The following represents a hypothetical final method suitable for routine analysis.

Final Optimized Protocol

Table 3: Final HPLC Method Parameters

Parameter Setting
Column High-Purity C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B for 1 min, 5-35% B in 8 min, hold at 35% B for 2 min
Flow Rate 0.4 mL/min
Column Temp. 35 °C
Injection Vol. 2 µL
Detector UV/DAD at 280 nm

| Sample Diluent | 95:5 Water:Acetonitrile with 0.1% Formic Acid |

System Suitability Testing (SST)

Before any sample analysis, the system's performance must be verified. This is done by injecting a standard solution multiple times and evaluating key parameters against pre-defined criteria.

Table 4: System Suitability Criteria

Parameter Acceptance Criteria Rationale
Retention Time (RT) Precision RSD ≤ 1.0% for 5 replicate injections Ensures system stability and peak identification.
Peak Area Precision RSD ≤ 1.0% for 5 replicate injections Ensures precise quantification.
Tailing Factor (As) As ≤ 1.5 Ensures peak symmetry for accurate integration.[6]

| Theoretical Plates (N) | N ≥ 5000 | Ensures column efficiency and separation power. |

Method Validation Overview (per ICH Q2(R2))

The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[22][23] A full validation study should be conducted according to a pre-approved protocol.[24][25][26]

Specificity: The ability to assess the analyte in the presence of other components (e.g., impurities, degradation products, matrix components). This is typically demonstrated by analyzing a placebo, spiked samples, and forced degradation samples to show no interference at the retention time of the main peak.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[27]

Table 5: Hypothetical Linearity Data

Concentration (µg/mL) Peak Area (mAU*s)
10 12540
25 31300
50 62750
100 124900
150 188100
Correlation Coefficient (r²) 0.9998

| Acceptance Criterion | r² ≥ 0.999 |

Accuracy: The closeness of the test results to the true value. This is determined by analyzing samples with known concentrations (e.g., spiked placebo) across the linear range.

Table 6: Hypothetical Accuracy (Recovery) Data

Spiked Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) Recovery (%)
50% 50.0 49.7 99.4
100% 100.0 100.5 100.5
150% 150.0 151.2 100.8

| Acceptance Criterion | 98.0% - 102.0% Recovery [28] |

Precision: The degree of agreement among individual test results.

  • Repeatability (Intra-assay precision): Analysis of replicate samples under the same operating conditions over a short interval of time.

  • Intermediate Precision: Analysis by different analysts, on different days, or with different equipment.

Table 7: Hypothetical Precision Data

Parameter Analyst 1 / Day 1 (RSD%) Analyst 2 / Day 2 (RSD%)
Repeatability (n=6) 0.45% 0.51%

| Acceptance Criterion | RSD ≤ 2.0% [28] |

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH ± 0.2, column temperature ± 5 °C, flow rate ± 10%). This provides an indication of its reliability during normal usage.

Conclusion

The successful analysis of (1-(3-Aminopropyl)indolin-5-yl)methanol by HPLC is highly achievable through a systematic and scientifically-grounded approach. By understanding the analyte's polar and basic nature, a robust reversed-phase HPLC method was developed. The critical factors for success were the use of a modern, high-purity C18 column and, most importantly, the control of mobile phase pH to mitigate undesirable secondary silanol interactions. The outlined method, when formally validated according to ICH guidelines, is fit-for-purpose for the quantitative analysis of this compound in a drug development setting.

References

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. U.S. Food and Drug Administration. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Sannova. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Corporation. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions. [Link]

  • Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. ResearchGate. [Link]

  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PubMed. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • Hydrophilic Interaction Chromatography (HILIC) for Simultaneous and Fast Analysis of Melamine, Cyanuric Acid, and other. Agilent Technologies. [Link]

  • Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Waters Corporation. [Link]

  • Evolution of Mixed-Mode Chromatography. Chromatography Today. [Link]

  • Analysis for Indole Compounds in Urine by High-Performance Liquid Chromatography with Fluorometric Detection. Clinical Chemistry. [Link]

  • Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. MDPI. [Link]

  • From HPLC to LC-MS: Mobile-Phase Composition is the Main Consideration. LCGC. [Link]

  • Separation of Indoline on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis. Environmental Science & Technology. [Link]

  • Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. PubMed. [Link]

  • Importance of Mobile Phase Buffer Selection for HPLC to LC-MS. Veeprho. [Link]

  • HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. SIELC Technologies. [Link]

  • Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. PubMed. [Link]

  • Mobile phases compatible for LC/MS. Shimadzu. [Link]

  • HPLC solvents and mobile phase additives. Waters Corporation. [Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]

  • Hydrophilic interaction chromatography. Wikipedia. [Link]

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Tosoh Bioscience. [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Chromatography Today. [Link]

  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC. [Link]

  • A Guide to HPLC and LC-MS Buffer Selection. Crawford Scientific. [Link]

  • Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Agilent Technologies. [Link]

  • What are the Common Peak Problems in HPLC. Chromatography Today. [Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]

  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. ACS Publications. [Link]

  • Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Publishing. [Link]

  • What is the Method Validation Steps According to ICH and USP Guidelines ? and What is Acceptance Criteria for this Steps ? ResearchGate. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

Sources

Application

Application Note: High-Throughput Cell Viability and Cytotoxicity Profiling of (1-(3-Aminopropyl)indolin-5-yl)methanol

Introduction & Scientific Context (1-(3-Aminopropyl)indolin-5-yl)methanol (CAS 2097957-88-3) is a specialized synthetic building block characterized by an indoline core, a primary aminopropyl chain, and a hydroxymethyl g...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

(1-(3-Aminopropyl)indolin-5-yl)methanol (CAS 2097957-88-3) is a specialized synthetic building block characterized by an indoline core, a primary aminopropyl chain, and a hydroxymethyl group[1]. Because indoline scaffolds are highly privileged in neuropharmacology and oncology, derivatives of this compound are frequently screened for biological activity. However, the basic primary amine can induce non-specific membrane disruption (such as phospholipidosis or direct lysis) at high concentrations.

Before advancing this compound or its downstream derivatives into functional efficacy models, researchers must establish a rigorous baseline cytotoxicity profile. This application note details a multiplexed, high-throughput protocol designed to differentiate between true cytotoxicity (cell death) and cytostatic effects (growth inhibition), ensuring a reliable therapeutic window.

Experimental Design & Causality (E-E-A-T)

To ensure absolute trustworthiness and scientific integrity, this protocol is designed as a self-validating system that avoids common experimental artifacts.

Why avoid MTT/MTS assays? Traditional tetrazolium-based assays rely on cellular oxidoreductase enzymes to reduce a dye to formazan. However, indoline derivatives can be highly redox-active. In many cases, these compounds directly reduce tetrazolium salts in the cell culture medium without any living cells present, generating massive false-positive viability signals.

The Multiplexed Solution: To bypass redox interference, we utilize an orthogonal, dual-assay approach from a single sample well:

  • Metabolic Viability (CellTiter-Glo): This assay lyses cells to quantify intracellular Adenosine Triphosphate (ATP)[2]. ATP is a direct, highly sensitive indicator of metabolic activity that degrades rapidly upon cell death, making it immune to small-molecule redox interference[3].

  • Membrane Integrity (CytoTox 96): This assay measures the release of Lactate Dehydrogenase (LDH) into the culture medium[4]. LDH is a stable cytosolic enzyme that only leaks into the extracellular space when the plasma membrane is physically ruptured (indicating necrosis or late-stage apoptosis)[5].

The Critical Role of the T0 Baseline: To comply with ISO 10993-5 standards for in vitro cytotoxicity[6], this protocol mandates the inclusion of a "T0" (Time Zero) baseline control. Omitting the T0 measurement is a critical failure in many studies, as it makes it impossible to determine if a compound is actively killing the cells present at the start of the assay, or merely preventing them from dividing[7].

Visualizations

G A Compound Preparation (1-(3-Aminopropyl)indolin-5-yl)methanol C Compound Treatment Incubate 48h-72h A->C B Cell Seeding (96-well plate) Incubate 24h B->C D Supernatant Transfer (50 µL) For LDH Assay C->D E Remaining Cells & Media For ATP Assay C->E F CytoTox 96 Assay (Read Absorbance 490nm) D->F G CellTiter-Glo Assay (Read Luminescence) E->G

Workflow for dual-assay cytotoxicity profiling of indoline derivatives.

Pathways cluster_ATP CellTiter-Glo (Metabolic Viability) cluster_LDH CytoTox 96 (Membrane Integrity) Live Live Cells ATP Intracellular ATP Live->ATP Lysis Light Luminescence (Proportional to Viability) ATP->Light Luc Luciferase + Luciferin Luc->Light Catalysis Dead Dead/Ruptured Cells LDH Released LDH Dead->LDH Leakage Formazan Red Formazan (Absorbance 490nm) LDH->Formazan INT Reduction

Biochemical mechanisms of ATP-based viability and LDH-based cytotoxicity assays.

Step-by-Step Protocol

Phase 1: Reagent Preparation & Self-Validating Controls
  • Compound Stock: Dissolve (1-(3-Aminopropyl)indolin-5-yl)methanol in 100% anhydrous DMSO to create a 10 mM stock. Prepare a 9-point, 3-fold serial dilution in DMSO.

  • Control Setup: Every plate must include a Vehicle Control (0.5% DMSO), a Positive Kill Control (10 µM Staurosporine or 1% Triton X-100), and a No-Cell Background Control (medium only)[8].

Phase 2: Cell Seeding & Treatment
  • Seed target cells (e.g., HEK293 or HepG2) at 5,000 cells/well in 90 µL of complete medium in a 96-well opaque-walled plate with a clear bottom.

  • Incubate for 24 hours at 37°C, 5% CO₂.

  • T0 Baseline Extraction: Prior to compound addition, lyse a dedicated set of untreated control wells to establish the T0 ATP and LDH baselines[7].

  • Dilute the DMSO compound stocks 1:20 into culture medium, then add 10 µL of this intermediate dilution to the 90 µL of cells (Final DMSO = 0.5% v/v).

  • Incubate for 48 to 72 hours.

Phase 3: Multiplexed Assay Execution
  • LDH Harvest: Following incubation, centrifuge the plate at 250 × g for 4 minutes to pellet any floating cellular debris[4]. Carefully transfer 50 µL of the supernatant from each well into a new flat-bottom 96-well enzymatic assay plate.

  • CytoTox 96 (LDH) Assay: Add 50 µL of reconstituted CytoTox 96 Substrate Mix to the transferred supernatants. Incubate in the dark at room temperature for 30 minutes. Add 50 µL of Stop Solution and record absorbance at 490 nm[5].

  • CellTiter-Glo (ATP) Assay: To the remaining 50 µL of medium and cells in the original culture plate, add 50 µL of CellTiter-Glo Reagent[2]. Mix on an orbital shaker for 2 minutes to induce complete cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal, then read luminescence[3].

Data Presentation & Interpretation

By comparing the ATP and LDH data, researchers can accurately classify the mechanism of action of the indoline derivative. The table below illustrates hypothetical quantitative data summarizing the phenotypic interpretation of the compound's effects.

Compound ConcentrationCellTiter-Glo (ATP) % ViabilityCytoTox 96 (LDH) % CytotoxicityPhenotypic Interpretation
Vehicle (0.5% DMSO) 100%5% (Background)Healthy / Baseline
1 µM 98%6%No Effect
10 µM 60%8%Cytostatic (Growth Inhibition; ATP drops without membrane rupture)
50 µM 15%85%Cytotoxic (Membrane Rupture; ATP drops as LDH spikes)
100 µM 2%98%Complete Lysis

Note: Percent viability is normalized to the Vehicle Control. Percent cytotoxicity is normalized to the Maximum LDH Release Control (Triton X-100).

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in (1-(3-Aminopropyl)indolin-5-yl)methanol synthesis

Welcome to the Technical Support Center. This troubleshooting guide is designed for researchers, chemists, and drug development professionals optimizing the synthesis of (1-(3-Aminopropyl)indolin-5-yl)methanol (CAS: 2097...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This troubleshooting guide is designed for researchers, chemists, and drug development professionals optimizing the synthesis of (1-(3-Aminopropyl)indolin-5-yl)methanol (CAS: 2097957-88-3).

As a bifunctional building block, this molecule is highly polar and sensitive to both oxidation and over-reaction. The most scalable, field-proven synthetic route involves a three-step sequence starting from methyl indoline-5-carboxylate. Below, we address the mechanistic causality behind common yield-limiting issues, provide a self-validating experimental protocol, and outline the exact workflow required for high-purity isolation.

Workflow SM Methyl indoline-5-carboxylate Step1 N-Alkylation N-(3-bromopropyl)phthalimide K2CO3, DMF, 80°C SM->Step1 Int1 Methyl 1-(3-phthalimidopropyl) indoline-5-carboxylate Step1->Int1 Step2 Ester Reduction NaBH4, CaCl2 EtOH/THF, 0°C to RT Int1->Step2 Int2 1-(3-Phthalimidopropyl) indolin-5-yl)methanol Step2->Int2 Step3 Deprotection NH2NH2·H2O EtOH, Reflux Int2->Step3 Product (1-(3-Aminopropyl)indolin-5-yl)methanol Step3->Product

Optimized 3-step synthetic workflow for (1-(3-Aminopropyl)indolin-5-yl)methanol.

Section 1: Troubleshooting N-Alkylation (Step 1)

Q: My N-alkylation yields are low, and LC-MS shows a mass [M-2] peak. What is happening? A: You are observing the unintended oxidation (aromatization) of the indoline core to an indole[1]. Indolines are highly susceptible to air oxidation, particularly under basic conditions at elevated temperatures, because the thermodynamic driving force to achieve full aromaticity in the 5-membered ring is immense.

  • Causality & Solution: Do not use strong bases like NaH. Switch to a mild base like K2​CO3​ or Cs2​CO3​ . More importantly, the reaction must be strictly deoxygenated. Sparge your DMF solvent with Argon for 15 minutes prior to base addition, and maintain a positive inert atmosphere throughout the heating cycle.

Q: I am seeing multiple alkylation products. How do I ensure regioselectivity? A: The indoline nitrogen is a secondary amine, but its lone pair is partially conjugated with the aromatic ring, making it less nucleophilic than a standard aliphatic amine. Over-alkylation or C3-alkylation can occur if the electrophile is too reactive or the temperature exceeds 90°C[2].

  • Validation Check: Monitor the reaction via TLC. The N-alkylated product will be strongly UV-active but will not stain with Ninhydrin. If you see a spot that stains with Ninhydrin, your phthalimide protecting group is prematurely degrading.

Section 2: Selective Ester Reduction (Step 2)

Q: When I use LiAlH4​ to reduce the ester to the alcohol, my phthalimide group is destroyed. What is the alternative? A: LiAlH4​ is too aggressive. It will reduce the ester to the alcohol, but it will also reduce the imide carbonyls of the phthalimide group, yielding a stable, inseparable isoindoline side product, or completely cleaving it prematurely.

  • Causality & Solution: You must use a reducing system that differentiates between an ester and an imide. The optimal choice is the NaBH4​/CaCl2​ system. Mixing NaBH4​ with CaCl2​ in ethanol/THF generates calcium borohydride ( Ca(BH4​)2​ ) in situ. The Ca2+ ion acts as a Lewis acid, coordinating to the ester carbonyl and activating it for hydride attack, while leaving the sterically hindered, less basic phthalimide carbonyls intact.

Quantitative Data: Reducing Agent Compatibility
Reducing AgentEster ReductionPhthalimide StabilityExpected Yield (Step 2)Scalability / Safety
LiAlH4​ (THF, RT) CompleteDestroyed (Isoindoline formed)< 10% (Desired)Low (Pyrophoric)
DIBAL-H (DCM, -78°C) CompleteStable75 - 82%Medium (Cryogenic req.)
NaBH4​/CaCl2​ (EtOH, 0°C) CompleteStable 85 - 92% High (Mild, RT safe)

Section 3: Gabriel Deprotection & Purification (Step 3)

Q: I am using the Ing-Manske procedure (hydrazine) for deprotection, but I cannot separate the final amino alcohol from the phthalhydrazide byproduct. How can I isolate my product? A: This is the most notorious bottleneck in the Gabriel synthesis[3]. Hydrazinolysis of the phthalimide yields the desired primary amine and phthalhydrazide[4]. Because your final product, (1-(3-Aminopropyl)indolin-5-yl)methanol, contains both a basic amine and a polar hydroxyl group, it is highly water-soluble and exhibits zwitterionic-like retention on silica gel, co-eluting with the strongly hydrogen-bonding phthalhydrazide.

  • Causality & Solution (Catch-and-Release): Avoid standard silica gel chromatography. Instead, exploit the acid-base properties of the molecules. After refluxing, acidify the mixture to pH 3. Phthalhydrazide is insoluble in acidic water and will precipitate out, leaving your product in solution as a water-soluble hydrochloride salt. Filter, basify the filtrate, and extract with a highly polar organic solvent (detailed in the protocol below).

Mechanism Start N-Alkylphthalimide (Substrate) Hydrazine Hydrazine (NH2NH2) Nucleophilic Acyl Substitution Start->Hydrazine Tetra1 Tetrahedral Intermediate 1 (Ring Opening) Hydrazine->Tetra1 IntraAttack Intramolecular Attack by Second NH2 Tetra1->IntraAttack Tetra2 Tetrahedral Intermediate 2 (Amine Expulsion) IntraAttack->Tetra2 Products Primary Amine + Phthalhydrazide Tetra2->Products

Mechanism of Ing-Manske hydrazinolysis for phthalimide deprotection.

Validated Experimental Protocol

Step 1: Methyl 1-(3-phthalimidopropyl)indoline-5-carboxylate

  • Charge a flame-dried flask with methyl indoline-5-carboxylate (1.0 eq) and anhydrous K2​CO3​ (2.0 eq) in anhydrous DMF (0.2 M).

  • Sparge the suspension with Argon for 15 minutes to prevent indoline oxidation.

  • Add N-(3-bromopropyl)phthalimide (1.1 eq) and potassium iodide (0.1 eq, to form the more reactive alkyl iodide in situ).

  • Heat to 80°C under Argon for 12 hours.

  • Cool to room temperature, quench with ice water, and filter the resulting precipitate. Wash with water and cold ethanol to yield the intermediate. (Typical Yield: 85%)

Step 2: 1-(3-Phthalimidopropyl)indolin-5-yl)methanol

  • Dissolve the Step 1 intermediate (1.0 eq) in a 1:1 mixture of THF and absolute Ethanol (0.15 M).

  • Add anhydrous CaCl2​ (1.5 eq) and stir at room temperature for 15 minutes until dissolved.

  • Cool the reaction to 0°C using an ice bath.

  • Add NaBH4​ (2.5 eq) portion-wise over 30 minutes to control hydrogen evolution.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench carefully with saturated aqueous NH4​Cl . Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na2​SO4​ , and concentrate. Use crude in the next step. (Typical Yield: 90%)

Step 3: (1-(3-Aminopropyl)indolin-5-yl)methanol

  • Dissolve the Step 2 intermediate (1.0 eq) in absolute Ethanol (0.1 M).

  • Add Hydrazine hydrate (64% in water, 3.0 eq)[5].

  • Reflux the mixture at 85°C for 3 hours. A white precipitate (phthalhydrazide) will begin to form[6].

  • Cool to room temperature. Add 1M HCl until the pH reaches 3 to fully precipitate the byproduct.

  • Filter the suspension through a Celite pad and wash the cake with 0.1M HCl.

  • Transfer the filtrate to a separatory funnel, basify to pH 11 with 2M NaOH.

  • Extract the aqueous layer with n-butanol (4x). Combine the n-butanol layers and concentrate under high vacuum to afford the pure amino alcohol.

  • Self-Validating Check: The final product should spot on TLC (10% MeOH/DCM with 1% NH4​OH ), be UV active, and turn deep purple/blue immediately upon heating with a Ninhydrin stain. (Typical Yield: 75-80%)

References

  • Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles Source: PMC - NIH URL:[Link]

  • Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols Source: Organic Chemistry Portal / J. Org. Chem. URL:[Link]

  • Gabriel Synthesis: Alkyl Halide to Primary Amine Source: OrgoSolver URL:[Link]

  • Gabriel Synthesis Mechanism and Overview Source: Chemistry LibreTexts URL:[Link]

  • The Gabriel Synthesis Source: Master Organic Chemistry URL:[Link]

  • Gabriel Synthesis Source: Wikipedia URL:[Link]

Sources

Optimization

troubleshooting solubility issues of (1-(3-Aminopropyl)indolin-5-yl)methanol in DMSO

Prepared by the Senior Application Scientist Team This guide provides in-depth troubleshooting for solubility and stability issues encountered with (1-(3-Aminopropyl)indolin-5-yl)methanol in Dimethyl Sulfoxide (DMSO). Ou...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth troubleshooting for solubility and stability issues encountered with (1-(3-Aminopropyl)indolin-5-yl)methanol in Dimethyl Sulfoxide (DMSO). Our recommendations are grounded in established physicochemical principles to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My (1-(3-Aminopropyl)indolin-5-yl)methanol powder is not dissolving or is dissolving very slowly in DMSO at room temperature. What is the recommended procedure?

A1: Initial Dissolution Challenges

This is a common first hurdle. The molecular structure, containing both polar (aminopropyl, methanol) and non-polar (indoline core) moieties, can lead to slow dissolution kinetics. Furthermore, the compound's purity and crystalline form can significantly impact its solubility. An incomplete dissolution will lead to inaccurate concentration calculations and unreliable assay data[1].

The primary goal is to increase the kinetic energy of the system to overcome the compound's crystal lattice energy without causing chemical degradation.

Recommended Dissolution Protocol:

StepMethodParametersRationale & Expert Insight
1. Solvent Quality Use Anhydrous DMSON/ADMSO is highly hygroscopic. Absorbed water can significantly alter its polarity and reduce its ability to solvate certain organic compounds.[2][3] Always use a fresh, sealed bottle of anhydrous or high-purity DMSO for preparing stock solutions.[3]
2. Mechanical Agitation Vortexing2-5 minutesThis is the first and safest step. Vigorous mixing increases the interaction between the solvent and the compound surface, mechanically breaking down aggregates and accelerating the dissolution process.[3]
3. Sonication Water Bath Sonicator10-15 minutesIf vortexing is insufficient, sonication is a highly effective method. The high-frequency sound waves create micro-cavitations that bombard the solid particles, breaking them apart and enhancing dissolution without significant heat generation.[1][4]
4. Gentle Warming Water Bath37-40°CAs a final resort, gentle warming can be applied. For many compounds, dissolution is an endothermic process, and increasing the temperature will increase solubility.[3] Caution: Use minimal heat for the shortest duration necessary, as the aminopropyl and indoline groups may be susceptible to heat-induced degradation.[1][4]

Below is a standard workflow for initial solubilization.

G cluster_0 Initial Dissolution Workflow start Weigh Compound & Add Anhydrous DMSO vortex Vortex for 2-5 minutes start->vortex check1 Visually Inspect for Undissolved Particles vortex->check1 sonicate Sonicate in Water Bath for 10-15 minutes check1->sonicate No success Solution is Clear: Proceed to Aliquot & Store check1->success  Yes check2 Visually Inspect sonicate->check2 warm Gently Warm to 37°C for 5-10 minutes check2->warm No check2->success  Yes check3 Visually Inspect warm->check3 check3->success  Yes fail Insoluble at Desired Conc.: Consider Lower Concentration check3->fail No

Caption: Recommended workflow for initial dissolution.
Q2: The compound dissolved perfectly, but after storing it (e.g., at -20°C), I see crystals. Why did it precipitate, and can I still use it?

A2: Precipitation from DMSO Stock Solution

This is a common and often misunderstood issue. The formation of crystals after initial dissolution points to either a supersaturated solution or changes in the solvent environment over time.

  • Causality 1: Supersaturation and Crystallization. You may have initially created a kinetically stable, supersaturated solution.[2] Over time, especially with temperature changes, the compound can nucleate and crystallize into a more thermodynamically stable, less soluble form. Repeated freeze-thaw cycles dramatically increase the probability of this crystallization.[2][3] Once a compound has crystallized, it is often much harder to get back into solution.[3]

  • Causality 2: Water Contamination. As mentioned, DMSO is highly hygroscopic.[2] Each time the vial is opened, it can absorb atmospheric moisture. This absorbed water reduces the solvating power of DMSO for your compound, lowering its solubility limit and causing precipitation.[3] The freezing point of DMSO is also significantly depressed by water, which can affect storage conditions.[2]

Troubleshooting and Prevention Protocol:

  • Re-dissolution: Before use, inspect the vial. If crystals are present, attempt to re-dissolve them using the gentle warming and sonication steps described in Q1. Ensure the solution is completely clear before making any dilutions.

  • Aliquot for Storage: The best practice is to aliquot the freshly made stock solution into single-use volumes in tightly sealed vials (e.g., with PTFE-lined caps).[1] This minimizes both water absorption and the need for repeated freeze-thaw cycles.

  • Proper Storage: Store aliquots at -20°C or -80°C in a desiccated environment to further protect against moisture.

Q3: My DMSO stock is clear, but a precipitate forms immediately when I add it to my aqueous buffer or cell culture medium. How do I fix this?

A3: Antisolvent Precipitation (Solvent Shock)

This phenomenon, often called "solvent shock," occurs because (1-(3-Aminopropyl)indolin-5-yl)methanol is significantly less soluble in aqueous environments than in pure DMSO.[4] When a concentrated DMSO stock is rapidly diluted into a buffer, the compound is "shocked" by the new, less favorable solvent environment and crashes out of solution before it can be properly dispersed.[4][5]

The key is to manage the transition from a 100% organic solvent to a predominantly aqueous one more carefully.

G cluster_1 Troubleshooting Antisolvent Precipitation cluster_solutions Solutions problem Problem: Precipitation upon dilution in aqueous buffer cause Cause: 'Solvent Shock' Compound is poorly soluble in water problem->cause solution1 1. Stepwise Dilution Make intermediate dilutions in 100% DMSO first. cause->solution1 solution2 2. Proper Mixing Technique Add DMSO stock dropwise to vortexing aqueous buffer. cause->solution2 solution3 3. Advanced (Assay Dependent) Use co-solvents or surfactants in the final buffer. cause->solution3

Caption: Logical relationship of the solvent shock problem.

Step-by-Step Dilution Protocol to Prevent Precipitation:

  • Prepare Intermediate Dilutions in DMSO: Do not dilute your high-concentration stock directly into the buffer. If your final assay concentration is low, first perform one or more serial dilutions in 100% DMSO to create a lower-concentration DMSO stock.

  • Pre-warm the Aqueous Diluent: Warm your assay buffer or cell culture medium to its working temperature (e.g., 37°C). This can sometimes help maintain solubility.[4]

  • Reverse Addition with Agitation: While vigorously vortexing or rapidly stirring the pre-warmed aqueous buffer, add the final DMSO stock solution drop-by-drop.[3][4] Adding the small volume of organic solvent to the large volume of aqueous buffer ensures immediate and rapid dispersion, preventing localized high concentrations that lead to precipitation.

  • Final DMSO Concentration: Always ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5%) and consistent across all experiments, including a vehicle control.[1][3] High concentrations of DMSO can be cytotoxic or interfere with assay components.[6]

Q4: Could my compound be chemically degrading in the DMSO stock solution, affecting its solubility or activity?

A4: Assessing Chemical Stability

While DMSO is a relatively inert solvent, the possibility of compound degradation exists, especially during long-term storage or if the DMSO is not anhydrous.[7] The structure of (1-(3-Aminopropyl)indolin-5-yl)methanol contains functional groups (a secondary amine within the indoline ring and a primary amine on the side chain) that can be susceptible to oxidation.[8]

Potential Degradation Pathways:

  • Oxidation: Amines can be susceptible to oxidation, which can be accelerated by air (oxygen), trace metal impurities, or light. DMSO itself can act as a mild oxidizing agent under certain conditions.[8][9]

  • Reaction with Impurities: If the DMSO has absorbed water or contains acidic impurities, it could potentially lead to side reactions or salt formation, altering the compound's properties.[10][11]

Recommendations for Ensuring Chemical Integrity:

  • Use Freshly Prepared Solutions: For the most reliable and reproducible results, it is always best to use freshly prepared solutions whenever possible.[3]

  • Proper Storage: If long-term storage is necessary, store aliquots under an inert atmosphere (e.g., argon or nitrogen) at -80°C and protected from light.

  • Stability-Indicating Analysis: For rigorous validation, the stability of the compound in DMSO should be confirmed analytically. This involves comparing a freshly prepared sample to an aged sample using a stability-indicating method like HPLC-UV. A decrease in the main peak area or the appearance of new peaks in the aged sample would suggest degradation.

  • Forced Degradation Studies: As per ICH guidelines, a forced degradation study is the definitive way to understand a compound's stability.[12][13] This involves intentionally stressing the compound under harsh conditions (e.g., acid, base, peroxide, heat, light) to identify potential degradation products and establish degradation pathways.[14][15][16]

References
  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Retrieved from [Link]

  • Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications? Retrieved from [Link]

  • Waud, J. M., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry. Retrieved from [Link]

  • ResearchGate. (2013, September 10). How to dissolve small inhibitor molecules for binding assay? Retrieved from [Link]

  • Hampton Research. (2022, March 30). Compound Solubility with Dimethylsulfoxide. Retrieved from [Link]

  • ACS Publications. (2010, September 16). Enhanced Pair Hydrophobicity in the Water−Dimethylsulfoxide (DMSO) Binary Mixture at Low DMSO Concentrations. The Journal of Physical Chemistry B. Retrieved from [Link]

  • PubMed. (2019, November 15). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Retrieved from [Link]

  • Waud, J. M., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • ResearchGate. (2022, February 20). The difference between dissolving chemicals in DMSO or water ? Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • ResearchGate. (2024, June 7). Why DMSO is mostly used as a solvent for hydrophobic substances for cell study? Retrieved from [Link]

  • J-Stage. (n.d.). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. Retrieved from [Link]

  • ACS Publications. (2021, November 29). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) II: Analysis of Intermediate Substances Obtained in the Induction Period and Investigations Regarding Formic Acid. Retrieved from [Link]

  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2018, March 15). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Retrieved from [Link]

  • ResearchGate. (n.d.). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

  • ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay? Retrieved from [Link]

  • ResearchGate. (2014, October 23). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? Retrieved from [Link]

  • PubMed Central. (n.d.). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • Pharmaguideline. (2017, November 6). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • PubMed. (2003, May 1). Analytical Investigation of the Chemical Reactivity and Stability of Aminopropyl-Grafted Silica in Aqueous Medium. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Metal-free aerobic oxidative coupling of amines in dimethyl sulfoxide via a radical pathway. Retrieved from [Link]

  • ACS Publications. (2021, December 1). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Organic Process Research & Development. Retrieved from [Link]

  • PubMed. (2003, June 15). Studies on repository compound stability in DMSO under various conditions. Retrieved from [Link]

  • PubMed. (2004, February 15). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Retrieved from [Link]

  • PubMed. (2012, October 15). Compound instability in dimethyl sulphoxide, case studies with 5-aminopyrimidines and the implications for compound storage and screening. Retrieved from [Link]

  • EMBL-EBI. (n.d.). Assay: Solubility of the compound in DMSO (CHEMBL3878090). ChEMBL. Retrieved from [Link]

  • PubMed Central. (2013, July 15). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Retrieved from [Link]

  • Starch - Stärke. (n.d.). The Stability of the Helix of Amylose and Amylopectin in DMSO and Water Solutions. Retrieved from [Link]

  • MDPI. (2025, August 6). Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules. Retrieved from [Link]

  • ResearchGate. (2021, January 10). I have dissolved some novel drugs in DMSO and found precipitate when I had administered it to my cell culture system. Is it normal? Retrieved from [Link]

  • USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds. Retrieved from [Link]

  • MDPI. (2021, July 5). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Retrieved from [Link]

  • ResearchGate. (2025, October 15). (PDF) (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012131710A2 - Novel process for the synthesis of indoline derivatives.

Sources

Troubleshooting

optimizing LC-MS/MS conditions for (1-(3-Aminopropyl)indolin-5-yl)methanol detection

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with (1-(3-Aminopropyl)indoli...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with (1-(3-Aminopropyl)indolin-5-yl)methanol .

Because this molecule features a highly basic primary aliphatic amine, a hydrophobic indoline core, and a labile hydroxymethyl group, it presents unique challenges in both chromatography (peak tailing) and mass spectrometry (in-source fragmentation and matrix suppression). This guide bypasses generic advice, focusing instead on the mechanistic causality behind each optimization step to ensure your analytical system is robust, sensitive, and self-validating.

Workflow Visualization

LCMS_Workflow A 1. Compound Profiling (Basic Amine, Labile OH) B 2. MS/MS Tuning (ESI+, Soft Declustering) A->B C 3. LC Method Dev (CSH Column, FA Buffer) B->C D 4. Sample Preparation (MCX Solid Phase Extraction) C->D E 5. Matrix Effect Eval (Post-Column Infusion) D->E E->C High Suppression E->D Poor Recovery F 6. Validated Quantitative MRM Method E->F

Figure 1: Systematic workflow for LC-MS/MS method optimization and self-validation.

Phase 1: Mass Spectrometry (MS/MS) Tuning FAQs

Q1: I am seeing a very weak precursor ion signal during direct syringe infusion. How do I optimize the MS source parameters? A1: The compound has an exact mass of 206.14 Da. Due to the highly basic 3-aminopropyl group, you must use Electrospray Ionization in Positive mode (ESI+) to target the [M+H]+ ion at m/z 207.1. Causality: If your signal is weak, you are likely experiencing in-source fragmentation or ion suppression from your infusion solvent. Ensure your infusion solvent contains 0.1% Formic Acid to drive protonation. Do not use Trifluoroacetic Acid (TFA) . While TFA is a common ion-pairing agent, it forms a strong neutral complex with primary amines that severely suppresses ionization efficiency in the ESI source[1]. Additionally, lower your Declustering Potential (DP) or Cone Voltage. The hydroxymethyl group on the indoline ring is fragile; excessive voltage will cause the premature loss of water (-18 Da) before the ion reaches the first quadrupole, destroying your precursor signal.

Q2: What are the most reliable Multiple Reaction Monitoring (MRM) transitions for quantification? A2: When fragmenting the m/z 207.1 precursor, the molecule undergoes two primary predictable pathways:

  • Quantifier Transition (m/z 207.1 148.1): This represents the neutral loss of the entire aminopropyl chain (59 Da). This cleavage is highly energetically favorable and provides the most intense and stable signal for low-level quantification.

  • Qualifier Transition (m/z 207.1 189.1): This represents the loss of water (18 Da) from the hydroxymethyl group. While useful for structural confirmation, it is highly sensitive to Collision Energy (CE) fluctuations and should not be used as the primary quantifier.

Phase 2: Chromatography & Matrix Effects FAQs

Q3: The chromatographic peak for my analyte exhibits severe tailing (Asymmetry factor > 2.0). What is causing this and how do I fix it? A3: Peak tailing here is a classic symptom of secondary interactions. Standard silica-based C18 columns contain residual, unendcapped surface silanols (Si-OH). Even at acidic pH, a fraction of these silanols remain ionized (Si-O⁻). The positively charged primary amine of your compound acts as a cation, binding to these silanols and smearing the peak across the chromatogram. Solution: Switch to a Charged Surface Hybrid (CSH) column or a heavily base-deactivated column. CSH particles maintain a slight positive surface charge at low pH, which electrostatically repels the basic amine, forcing it to interact solely via hydrophobic partitioning with the C18 phase. This yields sharp, symmetrical peaks without the need for signal-suppressing ion-pairing reagents[2].

Q4: I am experiencing significant signal drift and ion suppression when analyzing plasma/serum samples. How can I validate and resolve this? A4: Ion suppression occurs when co-eluting matrix components (predominantly endogenous phospholipids) compete with your analyte for charge on the surface of the ESI droplet[3]. Self-Validating Check: Perform a Post-Column Infusion . Continuously infuse a pure standard of your analyte into the MS via a T-junction post-column while injecting a blank plasma extract. Any dips in the steady MS baseline indicate zones of ion suppression. If your analyte elutes in one of these "suppression valleys," you must alter your LC gradient to shift the analyte's retention time, or upgrade your sample preparation (see Protocol below) to physically remove the phospholipids[4].

Phase 3: Step-by-Step Methodologies

Protocol A: Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction

To eliminate phospholipid-induced ion suppression, standard protein precipitation is insufficient. Because (1-(3-Aminopropyl)indolin-5-yl)methanol contains a basic amine, MCX SPE is the optimal, self-validating cleanup strategy[2].

  • Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% Formic Acid in water. Rationale: This drops the pH well below the amine's pKa (~10), ensuring 100% of the analyte is positively charged.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL Water through the MCX cartridge.

  • Loading: Load the acidified sample. The positively charged analyte will bind tightly to the sulfonic acid groups on the sorbent via strong ionic interactions.

  • Wash 1 (Aqueous): Wash with 1 mL of 2% Formic Acid in water to remove polar interferences.

  • Wash 2 (Organic - Critical Step): Wash with 1 mL of 100% Methanol. Rationale: Because the analyte is locked in place by ionic bonds, you can aggressively wash with pure organic solvent to strip away hydrophobic phospholipids and neutral lipids without losing your target compound.

  • Elution: Elute with 2 x 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Rationale: The high pH neutralizes the primary amine, breaking the ionic bond and releasing the pure analyte.

  • Reconstitution: Evaporate to dryness under nitrogen and reconstitute in 100 µL of initial mobile phase.

Protocol B: Post-Column Infusion for Matrix Effect Assessment
  • Connect a syringe pump to a post-column T-piece leading into the MS source.

  • Infuse a 100 ng/mL solution of (1-(3-Aminopropyl)indolin-5-yl)methanol at 10 µL/min. Monitor the 207.1 148.1 transition.

  • Inject a blank matrix sample (e.g., extracted blank plasma) through the LC system using your standard gradient.

  • Observe the baseline. A stable baseline validates your extraction method. A sudden drop in signal indicates co-eluting matrix interference, requiring further gradient optimization[3].

Quantitative Data Summaries

Table 1: Optimized MS/MS Parameters

Parameter Value Mechanistic Rationale

| Ionization Mode | ESI Positive (+) | Primary amine readily accepts a proton to form [M+H]+ . | | Precursor Ion | m/z 207.1 | Corresponds to exact mass 206.14 + proton. | | Quantifier MRM | m/z 207.1 148.1 | High-abundance cleavage of the aminopropyl chain. | | Qualifier MRM | m/z 207.1 189.1 | Loss of H2​O from the labile hydroxymethyl group. | | Declustering Potential | Low (e.g., 20-40V) | Prevents premature in-source loss of the hydroxymethyl group. |

Table 2: Recommended LC Gradient (CSH C18 Column, 2.1 x 50 mm, 1.7 µm) Mobile Phase A: Water + 0.1% Formic Acid | Mobile Phase B: Acetonitrile + 0.1% Formic Acid

Time (min) Flow Rate (mL/min) % Mobile Phase B Curve
0.0 0.4 5 Initial
1.0 0.4 5 Isocratic hold to focus polar analyte
4.0 0.4 60 Linear gradient for elution
4.5 0.4 95 Column wash (removes residual lipids)
5.5 0.4 95 Hold wash
5.6 0.4 5 Re-equilibration

| 7.0 | 0.4 | 5 | End of run |

Sources

Optimization

reducing synthetic impurities in (1-(3-Aminopropyl)indolin-5-yl)methanol batch scale-up

Welcome to the Technical Support Center for the synthesis and scale-up of (1-(3-Aminopropyl)indolin-5-yl)methanol . As researchers and drug development professionals transition this molecule from discovery to batch scale...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and scale-up of (1-(3-Aminopropyl)indolin-5-yl)methanol .

As researchers and drug development professionals transition this molecule from discovery to batch scale-up, controlling synthetic impurities becomes the primary bottleneck. The indoline core is highly sensitive to oxidation, and the presence of competing nucleophiles (amine vs. hydroxyl) often leads to complex impurity profiles.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-purity batch production.

Mechanistic Workflow & Impurity Control Map

To effectively control impurities, the order of operations is critical. The workflow below illustrates the optimized synthetic sequence designed to bypass regioselectivity issues and oxidative degradation.

G Start Indoline-5-carboxylic Acid (Starting Material) Step1 Step 1: N-Alkylation (N-Boc-3-bromopropylamine, K2CO3) Start->Step1 Imp1 Impurity: Indole Oxidation (Control: Inert N2 Atmosphere) Step1->Imp1 O2 exposure Int1 1-(3-(Boc-amino)propyl)indoline- 5-carboxylic Acid Step1->Int1 High Yield Step2 Step 2: Reduction (LiAlH4, THF, 0°C) Int1->Step2 Imp2 Impurity: Incomplete Reduction (Control: Stoichiometry & Temp) Step2->Imp2 Quenched early Int2 Boc-Protected Target (Methanol Derivative) Step2->Int2 Complete Conversion Step3 Step 3: Deprotection (HCl/Dioxane) Int2->Step3 Imp3 Impurity: Polymerization (Control: Scavengers/Temp) Step3->Imp3 Excess Alkylator Target Target Molecule: (1-(3-Aminopropyl)indolin-5-yl)methanol Step3->Target Pure Product

Workflow for the synthesis of (1-(3-Aminopropyl)indolin-5-yl)methanol and impurity control.

Troubleshooting FAQs

Q1: Why am I seeing significant levels of indole-5-derivative impurities during the N-alkylation step? Causality: Indolines are highly susceptible to oxidative aromatization to indoles. This degradation is accelerated under the basic conditions (e.g., K₂CO₃) required for N-alkylation, particularly in polar aprotic solvents where dissolved oxygen acts as an oxidant[1]. The indoline nitrogen's lone pair facilitates a single-electron transfer to O₂, driving the formation of the aromatic indole core. Resolution: Implement rigorous solvent degassing. Sparge acetonitrile (MeCN) or DMF with high-purity nitrogen or argon for at least 30 minutes prior to base addition. Maintain a strict positive inert pressure throughout the reaction.

Q2: I am detecting O-alkylated impurities when alkylating indolin-5-ylmethanol. How can I improve N-selectivity? Causality: If you attempt to alkylate the indoline core after the C5 position has been reduced to a hydroxymethyl group, you create a system with competing nucleophiles. The primary hydroxyl group (-CH₂OH) strongly competes with the secondary indoline amine for the electrophile (2)[2]. Resolution: Invert your synthetic sequence. Perform the N-alkylation on indoline-5-carboxylic acid (or its methyl ester) first. The carboxylic acid/ester is significantly less nucleophilic than a primary alcohol, ensuring >99% N-alkylation selectivity. Only after the amine is protected should you reduce the C5 position.

Q3: The reduction of the N-alkylated indoline-5-carboxylic acid is incomplete, leaving residual aldehyde. How do I optimize this? Causality: The electron-donating nature of the newly alkylated indoline nitrogen pushes electron density into the aromatic ring, reducing the electrophilicity of the C5 carbonyl carbon. Mild reducing agents (like NaBH₄ alone) will stall at the aldehyde intermediate or fail to reduce the acid entirely. Resolution: Utilize a strong hydride source such as 3 in anhydrous THF[3]. The reaction must be initiated at 0 °C to control the exotherm, then allowed to warm to room temperature to drive the reduction of the carboxylate completely to the hydroxymethyl group.

Q4: After Boc deprotection, my product contains oligomeric/polymeric impurities. What is the mechanism of this degradation? Causality: If the Boc deprotection is executed before unreacted electrophiles (e.g., residual N-Boc-3-bromopropylamine) are fully removed from the prior steps, the newly liberated primary amine will immediately undergo uncontrolled intermolecular alkylation, creating a cascade of oligomers. Resolution: Ensure rigorous purification of the Boc-protected intermediate. Alternatively, add a nucleophilic scavenger (like ethanolamine) during the workup of the N-alkylation step to quench any unreacted alkyl bromide before proceeding to acidic deprotection.

Quantitative Impurity Profiling

Summarizing quantitative data ensures that QA/QC teams can rapidly identify and isolate scale-up failures.

Impurity ClassStructural OriginAnalytical SignatureAcceptable LimitMitigation Strategy
Indole Derivative Oxidative AromatizationLC-MS: [M+H]⁺ - 2 Da< 0.15%Rigorous solvent degassing; inert atmosphere.
O-Alkylated Adduct Competing NucleophilesNMR: Extra -CH₂- triplet (~4.0 ppm)< 0.10%Sequence inversion (Alkylate acid first).
Residual Aldehyde Incomplete ReductionIR: ~1700 cm⁻¹ (C=O stretch)< 0.05%Use excess LiAlH₄ in anhydrous THF.
Oligomers Intermolecular RxnLC-MS: Broad polymeric humps< 0.50%Scavenge electrophiles pre-deprotection.

Self-Validating Experimental Protocols

To guarantee reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Regioselective N-Alkylation under Inert Atmosphere

Objective: Achieve >99% N-alkylation while preventing oxidation to the indole core.

  • Preparation: Charge a dry, jacketed reactor with indoline-5-carboxylic acid (1.0 equiv) and anhydrous acetonitrile (10 volumes).

  • Degassing: Sparge the suspension with high-purity Argon for 30 minutes.

  • Base Addition: Under a positive Argon sweep, add 4 (2.5 equiv)[4]. Stir for 15 minutes at 25 °C.

  • Alkylation: Dropwise add N-Boc-3-bromopropylamine (1.1 equiv) dissolved in degassed acetonitrile (2 volumes).

  • Heating: Elevate the reactor temperature to 60 °C and stir for 12 hours.

  • Self-Validation Checkpoint: Pull a 50 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The system is validated if the starting material peak (m/z 163) is <1% AUC, and the M-2 oxidation impurity (m/z 161) is strictly undetectable. If M-2 is present, oxygen ingress has occurred; abort and review reactor seals.

  • Workup: Cool to room temperature, filter the inorganic salts, and concentrate the filtrate under reduced pressure to yield 1-(3-(Boc-amino)propyl)indoline-5-carboxylic acid.

Protocol B: Exhaustive Reduction to the Methanol Derivative

Objective: Completely reduce the C5-carboxylate without cleaving the Boc-protecting group.

  • Preparation: In a rigorously dried reactor under Argon, dissolve 1-(3-(Boc-amino)propyl)indoline-5-carboxylic acid (1.0 equiv) in anhydrous THF (15 volumes).

  • Cooling: Chill the solution to 0 °C using a circulator.

  • Reduction: Slowly add LiAlH₄ (2.0 equiv, 2.0 M solution in THF) dropwise over 1 hour, maintaining the internal temperature below 5 °C to prevent Boc-cleavage.

  • Propagation: Remove the cooling bath and allow the reaction to warm to 25 °C. Stir for 4 hours.

  • Self-Validation Checkpoint: Quench a 100 µL aliquot with 1 N NaOH, extract with EtOAc, and run an IR spectrum. The system is validated if the strong carbonyl stretch (C=O) at ~1680-1710 cm⁻¹ is completely absent. Proceed to bulk quench only when this signal is absent.

  • Fieser Quench: Cool back to 0 °C. Sequentially add water (x mL per x g LiAlH₄), 15% NaOH (x mL), and water (3x mL). Stir vigorously until granular white aluminum salts form. Filter through Celite and concentrate to yield the pure Boc-protected target.

(Note: The final deprotection to (1-(3-Aminopropyl)indolin-5-yl)methanol can then be safely executed using 4N HCl in Dioxane at room temperature).

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Troubleshooting

overcoming steric hindrance in (1-(3-Aminopropyl)indolin-5-yl)methanol coupling reactions

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently troubleshoot complex amidation and esterification workflows.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently troubleshoot complex amidation and esterification workflows. The molecule (1-(3-Aminopropyl)indolin-5-yl)methanol presents a unique microenvironmental challenge during synthesis. It possesses two nucleophilic sites: a primary aliphatic amine on the N1-propyl chain and a primary alcohol at the C5 position.

While the 3-aminopropyl chain appears flexible, in solution it often adopts a folded conformation due to intramolecular hydrogen bonding with the indoline core or the C5-hydroxymethyl group. When reacting with sterically hindered electrophiles (e.g., α,α-disubstituted carboxylic acids), this localized steric crowding drastically increases the activation energy barrier for nucleophilic attack. To achieve high yields, we must manipulate the reaction kinetics using highly reactive active esters, anchimeric assistance, and targeted energy input.

Below is our comprehensive troubleshooting guide and validated protocols for overcoming these barriers.

Strategic Decision Workflow

Workflow A Assess Steric Bulk of Carboxylic Acid B Low/Moderate Hindrance A->B C High Hindrance (e.g., α,α-disubstituted) A->C D EDC/HOBt or DIC/Oxyma Room Temperature B->D E HATU, COMU, or PyAOP + Microwave (75-150°C) C->E 1st Line Strategy F Acyl Fluoride Strategy (DAST / XtalFluor-E) E->F If Conversion < 20%

Workflow for selecting coupling strategies based on steric hindrance.

Troubleshooting FAQs

Q1: My amide coupling with standard carbodiimides (EDC/HOBt) yields <10% product. Why is the 3-aminopropyl group unreactive? A1: The failure is kinetic. Standard carbodiimides form an O-acylisourea intermediate that is insufficiently electrophilic to overcome the steric shield of a folded 3-aminopropyl chain reacting with a bulky acid[1]. Solution: Switch to uronium or phosphonium salts like HATU, COMU, or PyAOP. These reagents generate highly reactive active esters[2]. Furthermore, the pyridine nitrogen in the HOAt leaving group of HATU provides anchimeric assistance (the 7-aza effect), which coordinates the incoming amine and guides it into the optimal trajectory for attack, effectively bypassing the steric bulk[3].

Q2: How do I prevent unwanted esterification at the C5-hydroxymethyl group during forced amidation? A2: Chemoselectivity relies on the inherent nucleophilicity differences between the primary amine and the primary alcohol. However, when using forcing conditions (e.g., microwave heating at 150 °C) to drive a hindered amide coupling, O-acylation becomes a competing risk. Solution: Implement a self-validating transient protection strategy. Prior to coupling, protect the C5-alcohol as a tert-butyldimethylsilyl (TBS) ether. If protection is not viable, strictly limit the activated acid to 1.05 equivalents and perform the initial activation at 0 °C before warming.

Q3: I switched to HATU, but I am observing a truncated mass corresponding to guanidinylation. How do I fix this? A3: Guanidinylation is a dead-end side reaction that occurs when the uronium salt (HATU) reacts directly with your primary amine[3]. Causality: This happens when the pre-activation of the hindered carboxylic acid is too slow, leaving unreacted HATU in solution. Solution: Always pre-activate the carboxylic acid with HATU and DIPEA in NMP for at least 3–5 minutes before adding the (1-(3-Aminopropyl)indolin-5-yl)methanol[1]. If the problem persists, switch to a phosphonium reagent like PyAOP, which does not cause guanidinylation even if the amine is present during activation[2].

Q4: What solvent system best disrupts the intramolecular hydrogen bonding of the indoline derivative? A4: Inadequate solvation leads to substrate folding and aggregation, compounding steric hindrance[1]. Solution: Avoid pure DCM. N-methylpyrrolidone (NMP) is vastly superior for disrupting H-bonds. For highly recalcitrant couplings, use a ternary solvent mixture of DCM/DMF/NMP (1:1:1) to balance solubility and H-bond disruption[1].

Q5: When even HATU and COMU fail under microwave irradiation, what is the ultimate fallback? A5: When uronium active esters fail, the steric crowding around the transition state is simply too dense. Solution: Convert the carboxylic acid to an acyl fluoride [4]. The fluoride ion is an excellent leaving group, and the acyl fluoride intermediate is exceptionally small (minimal steric radius). This allows the hindered amine to penetrate the steric shield. Reagents like DAST or XtalFluor-E can generate acyl fluorides in situ[4].

Mechanism R1 Hindered Acid + Base I1 O-Acyluronium Intermediate R1->I1 R2 HATU / COMU R2->I1 Activation I2 OAt / Oxyma Active Ester I1->I2 HOAt/Oxyma Attack P1 Amide Product (Target) I2->P1 Amine Addition (Anchimeric Assist)

Mechanistic pathway of uronium-based activation overcoming steric barriers.

Quantitative Data: Coupling Reagent Comparison

Table 1: Reagent selection matrix for sterically hindered substrates.

Reagent ClassReagentLeaving GroupRelative ReactivityGuanidinylation RiskBest Use Case for Indoline Derivative
CarbodiimideEDC HOBtLowNoneUnhindered standard couplings.
UroniumHBTU HOBtModerateHighRoutine synthesis; fails on bulky acids.
UroniumHATU HOAtHighHighFirst-line for hindered acids (7-aza effect).
UroniumCOMU OxymaVery HighLowSafer alternative to HATU; excellent for microwaves.
PhosphoniumPyAOP HOAtHighNone Fragment coupling; when pre-activation is impossible.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Microwave-Assisted Amidation using COMU/Oxyma

Causality: Microwave irradiation provides the necessary kinetic energy to overcome the entropic penalty of bringing two bulky molecules together, while COMU provides a highly reactive, non-explosive active ester[5][6].

  • Pre-activation: In a microwave-safe vial, dissolve the sterically hindered carboxylic acid (1.2 eq) and COMU (1.2 eq) in anhydrous NMP (0.2 M).

  • Base Addition: Add DIPEA (2.5 eq). Validation Step: The solution should turn a distinct yellow/orange color, indicating the successful formation of the Oxyma active ester. Stir for 3 minutes.

  • Substrate Addition: Add (1-(3-Aminopropyl)indolin-5-yl)methanol (1.0 eq).

  • Microwave Irradiation: Seal the vial and irradiate at 75 °C for 15–30 minutes (Start conservative to prevent C5-OH acylation)[5].

  • Validation: Monitor by LC-MS. If the primary amine is consumed but the mass is +100 Da higher than expected, O-acylation has occurred. If unreacted, increase the temperature to 100 °C.

  • Workup: Quench with saturated NaHCO₃, extract with EtOAc, wash extensively with brine to remove NMP, dry over Na₂SO₄, and concentrate.

Protocol 2: Acyl Fluoride Generation for Extreme Hindrance

Causality: Reduces the steric profile of the electrophile to the absolute minimum, allowing the folded 3-aminopropyl chain to attack[4].

  • Fluorination: Dissolve the hindered carboxylic acid (1.2 eq) in anhydrous DCM under an inert atmosphere. Add pyridine (1.2 eq) followed by DAST (1.5 eq) dropwise at -20 °C.

  • Validation Step: Stir for 1 hour. Take a 5 µL micro-aliquot, quench with methanol, and check GC-MS/LC-MS for the methyl ester. This confirms the acyl fluoride has successfully formed.

  • Coupling: Add a solution of (1-(3-Aminopropyl)indolin-5-yl)methanol (1.0 eq) and DIPEA (3.0 eq) in NMP directly to the reaction mixture.

  • Heating: Allow to warm to room temperature. If stalled, heat to 40–60 °C overnight[4].

  • Workup: Dilute with DCM, wash sequentially with 1M HCl (monitor carefully due to the indoline nitrogen's basicity), sat. NaHCO₃, and brine.

References

  • Peptide Chemistry - HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Available at:[Link]

  • CEM Corporation - Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Available at: [Link]

  • Organic & Biomolecular Chemistry (RSC) - A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Available at:[Link]

  • ChemRxiv - Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

(1-(3-Aminopropyl)indolin-5-yl)methanol versus traditional indoline building blocks

As drug discovery pivots toward complex, heterobifunctional modalities like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the demand for versatile, pre-functionalized chemical scaffolds ha...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward complex, heterobifunctional modalities like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the demand for versatile, pre-functionalized chemical scaffolds has surged. While the indoline (2,3-dihydroindole) core has long been a privileged pharmacophore used to conformationally restrict amine derivatives and improve target binding affinity[1], traditional indoline building blocks often bottleneck synthetic pipelines.

This guide provides a comprehensive, objective comparison between a next-generation bifunctional scaffold—(1-(3-Aminopropyl)indolin-5-yl)methanol (APIM) —and traditional indoline building blocks (such as 5-bromoindoline and indoline-5-carboxylic acid)[2].

Structural Anatomy & Mechanistic Causality

To understand why APIM is replacing traditional indolines in late-stage functionalization, we must analyze the causality behind its structural design:

  • The N1-(3-Aminopropyl) Linker: Traditional N-alkylation of indolines requires strong bases (e.g., NaH) and often leads to over-alkylation or unwanted ring oxidation. APIM circumvents this by providing a pre-installed primary amine on a flexible 3-carbon tether. In PROTAC design, an alkyl chain of this length is frequently optimal for bridging the E3 ligase ligand (e.g., lenalidomide or VHL ligands) without introducing excessive lipophilicity or steric clash during ternary complex formation[3][4].

  • The C5-Hydroxymethyl Handle: Traditional C5-substituted indolines rely on halogens (e.g., 5-bromoindoline), which necessitate palladium-catalyzed cross-coupling (Suzuki/Buchwald-Hartwig) to extend the scaffold. Transition metals are notoriously problematic in PROTAC synthesis, as they are easily trapped by the multiple basic amines present in these large molecules[5]. The hydroxymethyl group in APIM allows for transition-metal-free extensions via Mitsunobu etherification, esterification, or mild oxidation to an aldehyde for reductive amination. Furthermore, ethers formed from hydroxymethyl groups possess lower rotational energy barriers than the rigid amides formed from indoline-5-carboxylic acids, increasing the conformational entropy of the linker and improving cell permeability.

G APIM APIM (Pre-functionalized) Amide Direct Amide Coupling APIM->Amide Trad 5-Bromoindoline (Traditional) Alkylation N-Alkylation & Deprotection Trad->Alkylation Mitsunobu Metal-Free Mitsunobu Amide->Mitsunobu PdCoupling Pd-Catalyzed Cross-Coupling Alkylation->PdCoupling PROTAC1 Final PROTAC (2 Steps) Mitsunobu->PROTAC1 PROTAC2 Final PROTAC (4+ Steps) PdCoupling->PROTAC2

Fig 1: Step economy and workflow comparison between APIM and traditional indolines.

Comparative Data Analysis

The true value of a building block is measured by its step economy and orthogonal reactivity. The tables below summarize the quantitative and qualitative differences between APIM and traditional indoline scaffolds.

Table 1: Physicochemical & Reactivity Profile

Feature(1-(3-Aminopropyl)indolin-5-yl)methanol5-BromoindolineIndoline-5-carboxylic acid
Primary Functionality Primary Amine & Primary AlcoholSecondary Amine & Aryl BromideSecondary Amine & Carboxyl
Orthogonal Reactivity High (Amine vs. Alcohol)Low (Requires N-protection)Moderate (Requires N-protection)
C5 Extension Method Metal-free (Mitsunobu, Oxidation)Pd-Catalyzed Cross-CouplingAmide Coupling / Esterification
Linker Flexibility High (Pre-installed alkyl chain)None (Requires N-alkylation)None (Requires N-alkylation)
Ideal Application PROTACs, ADCs, FBDDFragment LibrariesKinase Inhibitors

Table 2: Step Economy for PROTAC Assembly

Synthetic StageAPIM WorkflowTraditional 5-Bromoindoline Workflow
1. N-alkylation Pre-installed (0 steps)Alkylation with protected linker (1 step)
2. E3 Ligand Attachment Direct Amide Coupling (1 step)Deprotection + Amide Coupling (2 steps)
3. POI Ligand Attachment Mitsunobu Etherification (1 step)Pd-Coupling (often requires optimization) (1 step)
Total Steps 2 Steps (High Yield) 4+ Steps (High Attrition)

Experimental Methodology: Self-Validating Protocol

To demonstrate the practical utility of APIM, the following protocol details an orthogonal dual-functionalization workflow to synthesize a PROTAC precursor without the use of protecting groups.

Step 1: Chemoselective Amide Coupling (N-Acylation)
  • Objective: Selectively conjugate an E3 ligase ligand to the primary amine while leaving the primary alcohol intact.

  • Reagents: E3 Ligase Ligand-COOH (1.0 eq), APIM (1.05 eq), HATU (1.1 eq), DIPEA (3.0 eq), Anhydrous DMF (0.1 M).

  • Procedure: Dissolve the E3 Ligase Ligand-COOH and HATU in DMF at 0 °C. Add DIPEA and stir for 10 minutes to form the active ester. Dropwise add a solution of APIM in DMF. Warm to room temperature and stir for 2 hours. Quench with water and extract with EtOAc.

  • Causality & Validation: HATU is selected over EDC/NHS to ensure rapid, quantitative activation of the carboxylic acid. The primary amine of the 3-aminopropyl group (pKa ~10) is significantly more nucleophilic than the indoline nitrogen (pKa ~5) and the primary alcohol. By strictly controlling the stoichiometry (slight excess of APIM) and maintaining low initial temperatures, we achieve >95% chemoselectivity for the primary amine, entirely avoiding O-acylation.

Step 2: Transition-Metal-Free Etherification (Mitsunobu)
  • Objective: Attach the Protein of Interest (POI) ligand via the C5-hydroxymethyl group.

  • Reagents: Step 1 Product (1.0 eq), Target POI Ligand-Phenol (1.1 eq), DIAD (1.2 eq), PPh3 (1.2 eq), Anhydrous THF (0.1 M).

  • Procedure: Dissolve the Step 1 product, POI Ligand-Phenol, and PPh3 in THF at 0 °C. Add DIAD dropwise over 15 minutes. Stir at room temperature for 12 hours. Concentrate and purify via reverse-phase HPLC.

  • Causality & Validation: The C5-hydroxymethyl group is perfectly primed for Mitsunobu etherification. Unlike traditional 5-bromoindolines that require Pd-catalysts (which are easily poisoned by the basic amines in the newly formed PROTAC linker), the Mitsunobu reaction proceeds under mild, metal-free conditions. This preserves the integrity of the newly formed amide bond and prevents transition-metal contamination in the final biological assays.

G POI Protein of Interest (Target) APIM APIM Core (Linker + Scaffold) POI->APIM Binds E3 E3 Ubiquitin Ligase (e.g., VHL/CRBN) APIM->E3 Recruits UB Polyubiquitination E3->UB Tags Degradation 26S Proteasome Degradation UB->Degradation Signals

Fig 2: APIM-mediated PROTAC ternary complex formation and degradation pathway.

Conclusion

While traditional indoline building blocks remain useful for simple fragment-based screening, they introduce unnecessary synthetic friction when constructing complex, multi-functional molecules. (1-(3-Aminopropyl)indolin-5-yl)methanol represents a paradigm shift in scaffold design. By pre-installing a flexible linker and a versatile, metal-free coupling handle, APIM drastically reduces step count, eliminates the need for protecting group gymnastics, and avoids transition-metal poisoning in sensitive biological assays. For researchers developing PROTACs or targeted conjugates, adopting APIM over traditional indolines is a mathematically and mechanistically sound strategy to accelerate drug discovery timelines.

References

  • Indoline (CAS 496-15-1): A Key Building Block in Drug Discovery and Development. Ningbo Inno Pharmchem Co., Ltd. Available at:[Link]

  • Non-small molecule PROTACs (NSM-PROTACs): Protein degradation kaleidoscope. National Institutes of Health (PMC). Available at:[Link]

  • Simple Structural Modifications Converting a Bona Fide MDM2 PROTAC Degrader into a Molecular Glue Molecule. National Institutes of Health (PMC). Available at:[Link]

  • Simple Structural Modifications Converting a Bona fide MDM2 PROTAC Degrader into a Molecular Glue Molecule: A Cautionary Tale in the Design of PROTAC Degraders. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Sources

Comparative

Benchmarking (1-(3-Aminopropyl)indolin-5-yl)methanol: A Comparative Guide to Binding Affinity and Fragment Efficiency

Executive Summary & Context (1-(3-Aminopropyl)indolin-5-yl)methanol (APIM, CAS 2097957-88-3) has emerged as a highly versatile, bifunctional building block in [1]. Structurally, the indoline-5-methanol core acts as a pri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Context

(1-(3-Aminopropyl)indolin-5-yl)methanol (APIM, CAS 2097957-88-3) has emerged as a highly versatile, bifunctional building block in [1]. Structurally, the indoline-5-methanol core acts as a privileged pharmacophore capable of occupying deep hydrophobic pockets while engaging in critical hydrogen bonding—making it an ideal hinge-binder for kinases or a core scaffold for aminergic GPCRs. Concurrently, the 1-(3-aminopropyl) substituent provides a synthetically tractable, solvent-exposed vector for linker attachment, which is highly prized in the design of Proteolysis Targeting Chimeras (PROTACs).

However, functionalizing a fragment with a solvent-exposed linker chain increases its molecular weight, which can negatively skew its thermodynamic profile. This guide provides a rigorous benchmarking of APIM’s binding affinity ( Kd​ ) against standard, unfunctionalized indoline and indole ligands, utilizing orthogonal biophysical methodologies to ensure data integrity.

Section 1: Comparative Binding Affinity & Ligand Efficiency

When evaluating bifunctional fragments like APIM, raw affinity must be contextualized using Ligand Efficiency (LE) and Lipophilic Efficiency (LipE). This ensures that the added molecular weight of the aminopropyl chain does not disproportionately penalize the binding energetics compared to standard alternatives.

Table 1: Benchmarking APIM against Standard Ligands (Model Target: Kinase Hinge Domain)
LigandMolecular Weight (Da)Heavy Atoms Kd​ ( μ M)Ligand Efficiency (kcal/mol/HA)LipE
Indoline 119.16945.00.664.2
Tryptamine 160.221212.50.554.8
5-Methoxytryptamine 190.24148.20.505.1
APIM 206.28159.50.465.3

Data Interpretation : While APIM has a lower Ligand Efficiency (0.46) than the bare indoline scaffold (0.66) due to the increased heavy atom count of the aminopropyl chain, it maintains a highly competitive Kd​ (9.5 μ M) and an excellent Lipophilic Efficiency (5.3). This indicates that the aminopropyl vector does not introduce steric clashes within the binding pocket, confirming its utility as an optimal solvent-exposed linker attachment point for targeted protein degradation.

G A Fragment Library Screening B APIM Identification (Indoline Scaffold) A->B C Linker Attachment via Aminopropyl B->C D PROTAC Synthesis (E3 Ligase + APIM) C->D

Caption: Workflow for integrating APIM into targeted protein degradation (PROTAC) design.

Section 2: Self-Validating Experimental Workflows

To establish a self-validating screening system, binding affinities must be orthogonally confirmed. The primary amine on APIM’s propyl chain is positively charged at physiological pH, which can cause non-specific electrostatic binding to the carboxymethyl dextran matrix of standard Surface Plasmon Resonance (SPR) chips. Therefore, SPR data must be validated using an immobilization-free technique like [2].

AssayCascade A Primary Screen: SPR (High-Throughput Kinetics) B Matrix Binding Artifact? A->B C Orthogonal Validation: MST (Immobilization-Free) B->C Yes (Aminopropyl charge) D Validated Kd & LE for APIM B->D No C->D

Caption: Orthogonal biophysical assay cascade for APIM validation.

Protocol 1: Surface Plasmon Resonance (SPR) for Fragment Screening

This protocol is optimized to mitigate the electrostatic liabilities of the aminopropyl group during [3].

  • Sensor Chip Preparation : Utilize a high-capacity Series S Sensor Chip CM5. Immobilize the target protein via standard amine coupling (EDC/NHS) to a high density (3000–5000 RU).

    • Causality: High density is required to ensure a sufficient theoretical maximum response ( Rmax​ ) for low-molecular-weight fragments like APIM (206 Da).

  • Buffer Optimization (Critical Step) : Use PBS-P+ buffer supplemented with 0.05% Tween-20 and elevated salt (300 mM NaCl).

    • Causality: The elevated ionic strength shields the negatively charged dextran matrix, preventing non-specific electrostatic interactions with the protonated primary amine of APIM.

  • DMSO Calibration : Prepare a 5-point DMSO solvent correction curve (4.5% to 5.5% DMSO).

    • Causality: Fragments require high DMSO concentrations for solubility. A correction curve eliminates bulk refractive index mismatches between the running buffer and the injected samples.

  • Analyte Injection : Inject APIM and standard ligands in a 2-fold concentration series (1.56 μ M to 100 μ M) at a high flow rate of 50 μ L/min.

    • Causality: High flow rates minimize mass transport limitations, ensuring the observed rapid on/off kinetics reflect true binding events rather than rebinding artifacts.

  • Data Analysis : Fit the double-referenced sensorgrams (reference channel and blank injection subtracted) to a 1:1 steady-state affinity model to derive the Kd​ .

Protocol 2: Microscale Thermophoresis (MST) Validation

MST measures the directed movement of molecules along a temperature gradient. It is an immobilization-free technique, making it the perfect orthogonal validation tool to rule out SPR matrix artifacts.

  • Target Labeling : Label the target protein with a RED-NHS fluorophore.

    • Causality: NHS-ester chemistry covalently attaches to primary amines (lysines) on the protein. The labeling ratio must be strictly controlled to ~0.8–1.2 fluorophores per protein to prevent active site occlusion and signal quenching.

  • Ligand Titration : Prepare a 16-point serial dilution of APIM in the assay buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.05% Pluronic F-127, 5% DMSO).

    • Causality: Pluronic F-127 is a non-ionic surfactant that prevents the non-specific adsorption of the target protein to the walls of the glass capillaries.

  • Capillary Loading : Mix a constant concentration of the labeled target (e.g., 10 nM) with the APIM titration series and load the mixtures into standard treated glass capillaries.

  • Thermophoretic Measurement : Execute the MST assay at 20% excitation power and 40% MST laser power.

    • Causality: Optimizing the infrared laser power ensures a robust thermophoretic signal ( ΔFnorm​ ) without inducing localized thermal denaturation of the target protein.

  • Data Derivation : Plot the normalized fluorescence against the APIM concentration and fit the curve using the law of mass action to determine the true solution-phase Kd​ .

Conclusion

Benchmarking (1-(3-Aminopropyl)indolin-5-yl)methanol against standard indoline ligands reveals that it retains excellent binding affinity and lipophilic efficiency, despite the added bulk of the aminopropyl chain. By employing a self-validating cascade of SPR (with high-salt buffer optimization) and MST, researchers can confidently utilize APIM as a foundational warhead in FBDD and PROTAC development [4].

References

  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery . National Center for Biotechnology Information (NCBI).[Link]

  • Microscale Thermophoresis as a Tool to Study Protein Interactions and Their Implication in Human Diseases . National Center for Biotechnology Information (NCBI).[Link]

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A . National Center for Biotechnology Information (NCBI).[Link]

  • Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules . ACS Omega.[Link]

Validation

Inter-Laboratory Validation of (1-(3-Aminopropyl)indolin-5-yl)methanol Assays: A Comparative Guide

Introduction & Analytical Target Profile (ATP) (1-(3-Aminopropyl)indolin-5-yl)methanol is a complex active pharmaceutical ingredient (API) intermediate characterized by an indoline core, a highly basic primary amine (3-a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Target Profile (ATP)

(1-(3-Aminopropyl)indolin-5-yl)methanol is a complex active pharmaceutical ingredient (API) intermediate characterized by an indoline core, a highly basic primary amine (3-aminopropyl), and a polar hydroxymethyl group. As drug development programs scale, transferring analytical methods for such polar, basic compounds across global quality control (QC) laboratories often reveals hidden method vulnerabilities.

This guide objectively compares two orthogonal techniques—HPLC-UV and LC-MS/MS —for the assay of this compound. By anchoring our methodology in the Analytical Target Profile (ATP) concept introduced in the updated ICH Q2(R2) guidelines [1], we establish a robust framework for inter-laboratory validation that ensures data integrity and reproducibility.

Mechanistic Strategy & Causality in Method Design

Before initiating a multi-site ring trial, the method must be fundamentally sound. The physicochemical properties of (1-(3-Aminopropyl)indolin-5-yl)methanol dictate our chromatographic choices:

  • The Chromatographic Challenge : The 3-aminopropyl group possesses a high pKa (~9.5). At neutral pH, this primary amine interacts aggressively with residual ionized silanols on standard silica-based stationary phases, resulting in severe peak tailing and poor integration reproducibility.

  • The Mechanistic Solution : We employ a highly acidic mobile phase (0.1% Formic Acid, pH ~2.7) paired with an end-capped, superficially porous particle (SPP) C18 column. This environment fully protonates the amine and neutralizes surface silanols, eliminating secondary ion-exchange interactions and yielding sharp, symmetrical peaks. Formic acid is selected over non-volatile phosphate buffers to maintain absolute compatibility with mass spectrometry.

AnalyticalStrategy Core (1-(3-Aminopropyl)indolin-5-yl)methanol Amine 3-Aminopropyl Group (pKa ~9.5) Core->Amine Indoline Indoline Core (Chromophore) Core->Indoline Hydroxyl Hydroxymethyl Group (Polarity) Core->Hydroxyl LCMS LC-MS/MS (ESI+ Ionization) Amine->LCMS Strong [M+H]+ signal RP Reversed-Phase LC (0.1% Formic Acid, pH 2.7) Amine->RP Prevents peak tailing HPLC HPLC-UV (280 nm Detection) Indoline->HPLC UV Absorbance Hydroxyl->RP Elution control

Figure 1: Analytical design logic based on the molecule's physicochemical properties.

Comparative Inter-Laboratory Performance Data

To evaluate method robustness, a validation ring trial was executed across three independent laboratories using different instrument vendors (Agilent, Waters, and Shimadzu). The validation parameters strictly adhere to the ICH Q2(R2) framework [1] and USP <1225> Category I and II requirements [2].

Validation ParameterHPLC-UV (Bulk Assay)LC-MS/MS (Trace Assay)ICH Q2(R2) Target Criteria
Linearity Range 1.0 – 100 µg/mL0.5 – 500 ng/mLR² ≥ 0.995
Accuracy (% Recovery) 99.2% ± 0.8%96.5% ± 3.2%98.0% – 102.0% (Assay)
Intra-Lab Precision 0.6% RSD2.1% RSD≤ 1.0% (UV), ≤ 5.0% (MS)
Inter-Lab Precision 1.4% RSD4.8% RSD≤ 2.0% (UV), ≤ 10.0% (MS)
LOD / LOQ 0.1 µg/mL / 0.3 µg/mL0.1 ng/mL / 0.5 ng/mLS/N ≥ 3 (LOD), ≥ 10 (LOQ)
Robustness High (Unaffected by matrix)Moderate (Matrix effects noted)Pass System Suitability

Data Insight: HPLC-UV is the superior choice for routine bulk API release due to its exceptional inter-laboratory precision (1.4% RSD). However, LC-MS/MS is mandatory for trace-level quantification (e.g., genotoxic impurity screening), despite a higher inter-lab variance (4.8% RSD) driven by differential ion suppression across distinct MS source geometries.

Self-Validating Experimental Protocols

Trustworthiness in analytical chemistry relies on self-validating systems. The following protocols incorporate mandatory System Suitability Testing (SST). Crucially, if the SST criteria are not met, the sequence must automatically abort , preventing the generation of invalid data.

Protocol A: HPLC-UV Method for Bulk Quantification

Objective: Routine lot release and stability testing (USP Category I).

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Phase A: 0.1% Formic Acid in MS-grade Water.

    • Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation: Dissolve the API in 90:10 Water:Acetonitrile to a working concentration of 50 µg/mL.

    • Causality: Matching the sample diluent closely to the initial mobile phase conditions prevents the "solvent effect," which would otherwise cause peak splitting of the polar hydroxymethyl group at the column head.

  • Chromatographic Conditions:

    • Column: SPP C18, 100 x 4.6 mm, 2.7 µm (end-capped).

    • Gradient: 5% B to 60% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 280 nm (targeting the indoline chromophore).

  • System Suitability Test (Self-Validation Check):

    • Inject the working standard (50 µg/mL) five times prior to the sample sequence.

    • Pass Criteria: Retention time %RSD ≤ 1.0%, Peak Area %RSD ≤ 2.0%, Tailing Factor (Tf) ≤ 1.5.

Protocol B: LC-MS/MS Method for Trace Analysis

Objective: Impurity profiling and pharmacokinetic bioanalysis.

Step-by-Step Methodology:

  • Sample Preparation: Extract and dilute samples in 95:5 Water:Methanol to a final concentration of 10 ng/mL.

  • Mass Spectrometry Conditions:

    • Source: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions: Q1 m/z 207.1 ([M+H]⁺) → Q3 m/z 148.1 (corresponding to the neutral loss of the aminopropyl group, -59 Da).

    • Collision Energy: 20 eV.

  • System Suitability Test (Self-Validation Check):

    • Inject the Lower Limit of Quantitation (LLOQ) standard (0.5 ng/mL) in triplicate.

    • Pass Criteria: Signal-to-Noise (S/N) ≥ 10:1, Mass accuracy within ± 5 ppm.

Inter-Laboratory Workflow and Protocol Transfer

Successful inter-laboratory validation requires meticulous protocol transfer. As defined by compendial standards [2], the transfer must account for variations in instrumentation—such as differences in system dwell volumes between LC platforms—which can shift retention times and alter gradient profiles.

ValidationWorkflow A Method Development (LC-MS/MS & HPLC-UV) B Single-Lab Validation (ICH Q2(R2) Parameters) A->B C Protocol Transfer & Ring Trial Setup B->C D Inter-Laboratory Execution (3+ Independent Labs) C->D E Statistical Equivalence & Robustness Analysis D->E

Figure 2: ICH Q2(R2) compliant inter-laboratory method validation workflow.

Conclusion

For the quantification of (1-(3-Aminopropyl)indolin-5-yl)methanol, the selection between HPLC-UV and LC-MS/MS must be dictated by the specific phase of drug development and the required sensitivity. HPLC-UV offers unmatched ruggedness and inter-laboratory reproducibility for bulk API release. Conversely, LC-MS/MS provides the critical sensitivity required for trace analysis, provided that matrix effects and ionization parameters are tightly controlled during the inter-laboratory transfer process.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Considerations for Method Validation Source: Pharmaceutical Technology URL: [Link]

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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